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4-Hydroxy-3-hydroxymethylquinoline Documentation Hub

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  • Product: 4-Hydroxy-3-hydroxymethylquinoline
  • CAS: 82121-18-4

Core Science & Biosynthesis

Foundational

Structure-Activity Relationship (SAR) of 3-Hydroxymethyl-4-Quinolinol Derivatives: A Technical Guide

Executive Summary: The "Pivot Point" Scaffold The 3-hydroxymethyl-4-quinolinol core represents a critical chemical junction in medicinal chemistry. While the 4-quinolinol (or 4-quinolone) scaffold is historically renowne...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pivot Point" Scaffold

The 3-hydroxymethyl-4-quinolinol core represents a critical chemical junction in medicinal chemistry. While the 4-quinolinol (or 4-quinolone) scaffold is historically renowned for the 3-carboxy derivatives (fluoroquinolone antibiotics, HIV integrase inhibitors), the 3-hydroxymethyl variant serves a distinct and dual purpose:

  • As a Versatile Intermediate: It acts as the reduction product of the 3-carboxylate or 3-formyl group, serving as a "gateway" scaffold for synthesizing lipophilic ethers, esters, and amines that modulate bioavailability.

  • As a Unique Pharmacophore: In specific contexts (e.g., HIV Reverse Transcriptase inhibition, anticancer intercalation), the 3-hydroxymethyl group provides a hydrogen-bond donor/acceptor motif distinct from the ionizable carboxylate, altering the molecule's pKa, solubility, and metal-chelating properties.

This guide dissects the SAR of this scaffold, moving beyond standard antibiotic dogma to explore its specific utility in antiviral and antineoplastic applications.

Chemical Space & Tautomerism

Before analyzing biological activity, one must define the active species. 4-quinolinols exist in a tautomeric equilibrium with 4-quinolones.

  • The Tautomer: In polar solvents and biological media, the 4-quinolone (oxo) form generally predominates over the 4-quinolinol (enol) form.

  • The Consequence: The "3-hydroxymethyl-4-quinolinol" is functionally often a 3-hydroxymethyl-4-pyridone fused to a benzene ring. This structural reality dictates its ability to chelate divalent metals (Mg²⁺, Mn²⁺) in enzyme active sites.

Synthesis Pathway (Gould-Jacobs Adaptation)

The most robust route to this scaffold involves the reduction of the corresponding 3-ester, derived via the Gould-Jacobs reaction.

Protocol Summary:

  • Condensation: Aniline + Diethyl ethoxymethylenemalonate

    
     Enamine (
    
    
    
    C).
  • Cyclization: Thermal cyclization in diphenyl ether (

    
    C) 
    
    
    
    3-ethoxycarbonyl-4-quinolone.
  • Reduction: Selective reduction of the ester using Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H) yields the 3-hydroxymethyl derivative.

SAR Analysis: The Four Zones of Modulation

The biological activity of 3-hydroxymethyl-4-quinolinol derivatives is governed by four distinct structural zones.

SAR_Map Core 3-Hydroxymethyl-4-Quinolinol Core Scaffold Zone1 ZONE 1: Position 3 (-CH2OH) - H-bond Donor/Acceptor - Metabolic Liability (Glucuronidation) - Pro-drug Handle (Esters) Core->Zone1 Primary Modulation Zone2 ZONE 2: Position 4 (OH/Oxo) - Metal Chelation (Mg2+) - H-bond Acceptor - Tautomeric Stability Core->Zone2 Chelation Center Zone3 ZONE 3: Benzene Ring (5-8) - Electronic Tuning (F, Cl) - Lipophilicity (OMe, Alkyl) - Steric Fit Core->Zone3 Electronic Control Zone4 ZONE 4: N-1 Position - Pharmacokinetics - Binding Orientation - Alkyl/Aryl Substituents Core->Zone4 PK/PD Rudder

Figure 1: The four primary zones of modification for the 3-hydroxymethyl-4-quinolinol scaffold.

Zone 1: The 3-Hydroxymethyl "Warhead"

Unlike the 3-carboxylate (which is ionized at physiological pH), the 3-hydroxymethyl group is neutral.

  • H-Bonding: It can serve as both a donor and acceptor. In HIV-1 integrase, while the carboxylate is preferred for Mg²⁺ coordination, the hydroxymethyl group can interact with adjacent residues (e.g., viral DNA phosphate backbone) or serve as a bioisostere in mutants resistant to acid-containing drugs.

  • Metabolic Liability: The primary -OH is a "soft spot" for Phase II metabolism (glucuronidation), leading to rapid clearance.

    • SAR Fix: Methylation (methoxymethyl) or steric protection (alpha-methylation) often improves metabolic stability but may reduce H-bond donor capacity.

  • Activity Cliff:

    • Antibacterial (Gyrase): Replacing -COOH with -CH2OH usually abolishes activity. The acid is non-negotiable for the specific salt bridge with the gyrase enzyme.

    • Anticancer/Antiviral: The -CH2OH is often tolerated or preferred if the target requires intercalation (planar stacking) rather than ionic bridging.

Zone 2: The 4-Oxo/Hydroxy Motif
  • Metal Chelation: The carbonyl oxygen at C4 (in the quinolone form) and the substituent at C3 form a bidentate chelation site.

  • Mechanism: In HIV integrase inhibition, this motif binds the two Mg²⁺ ions in the catalytic core. The 3-hydroxymethyl group provides a weaker chelation axis compared to the carboxylate, but specific derivatives (e.g., 3-hydroxy-4-pyrone analogs) show that hydroxyl groups can support chelation if the geometry is correct.

Zone 3: The Benzenoid Ring (Positions 5, 6, 7, 8)
  • Position 6 (Fluorine): Critical for cellular penetration and potency (the "fluoroquinolone" legacy). In 3-hydroxymethyl derivatives, a 6-F atom enhances lipophilicity and metabolic stability.

  • Position 7 (Amine/Heterocycle): A bulky basic group (piperazine, pyrrolidine) here improves spectrum and solubility.

  • Position 5 & 8 (Hydroxyls):

    • Case Study:3,5,8-Trihydroxy-4-quinolone is a natural product inhibitor of HIV-1 Reverse Transcriptase (RT). The 5-OH and 8-OH groups are essential for binding to the RNase H domain of RT, a mechanism distinct from the integrase strand transfer inhibition.

Zone 4: N-1 Substitution
  • Steric Bulk: Ethyl, cyclopropyl, or 2,4-difluorophenyl groups are standard. They control the spatial orientation of the molecule in the hydrophobic pocket of the target enzyme.

  • Antiviral Specificity: For integrase inhibitors (like Elvitegravir precursors), a bulky benzyl or specific aromatic group at N-1 is often required to fill the viral DNA binding trench.

Therapeutic Applications & Mechanism[3][4]

A. Antiviral Activity (HIV-1)

While 3-carboxy quinolones (e.g., Elvitegravir) target Integrase , 3-hydroxymethyl and poly-hydroxylated variants often shift activity toward Reverse Transcriptase (RT) or serve as dual inhibitors.

  • Mechanism: The 3-hydroxymethyl group can mimic the sugar moiety of a nucleoside or interact with the "knuckles" of the RT enzyme.

  • Key Insight: 3,5,8-trihydroxy-4-quinolone binds HIV-1 RT with

    
    . The 8-OH is crucial; removing it drops potency significantly.
    
B. Anticancer Activity

Derivatives of 3-hydroxymethyl-4-quinolinol are explored as intercalating agents or tubulin inhibitors .[1]

  • Strategy: The -CH2OH group is often esterified with lipophilic acids or converted to a hydrazone to create a "linker" that allows the planar quinoline core to stack between DNA base pairs, causing cytotoxicity in rapidly dividing cells (e.g., MCF-7, HeLa lines).

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxymethyl-4-Quinolone

A self-validating reduction protocol.

Reagents:

  • Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Starting Material)

  • Lithium Aluminum Hydride (LiAlH₄) (Reductant)

  • Tetrahydrofuran (THF), anhydrous (Solvent)

Step-by-Step:

  • Preparation: In a flame-dried 3-neck flask under Argon, suspend 1.0 eq of the ester in anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0°C. Add 2.5 eq of LiAlH₄ (1.0 M in THF) dropwise over 30 mins. Caution: Gas evolution.

  • Reflux: Warm to room temperature, then reflux (

    
    C) for 4-6 hours. Monitor by TLC (the alcohol is more polar than the ester).
    
  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is grams of LiAlH₄ used.
  • Isolation: Filter the granular white precipitate. Acidify the filtrate with acetic acid to pH 6-7 to precipitate the quinolone (if it is the NH form).

  • Purification: Recrystallize from DMF/Ethanol.

Protocol 2: Spectroscopic Validation
  • ¹H NMR (DMSO-d₆): Look for the disappearance of the ethyl ester quartet (~4.2 ppm) and triplet (~1.3 ppm).

  • Diagnostic Signal: The methylene protons (-CH ₂OH) will appear as a singlet or doublet (if coupling with OH) around 4.3 - 4.6 ppm . The 4-OH/NH tautomer often shows a broad singlet >11 ppm.

Data Summary: Activity Profiles

Derivative TypeC-3 SubstituentC-6 SubstituentPrimary TargetActivity Trend
Classic Antibiotic -COOH-FDNA GyraseHigh Potency (nM)
Reduced Variant -CH₂OH -FDNA GyraseInactive / Very Low
RT Inhibitor -OH / -CH₂OH-H (with 5,8-diOH)HIV-1 RTModerate (

)
Anticancer -CH₂-O-Acyl-H / -ClTubulin / DNAVariable (

)
Integrase Precursor -CH₂OH-FHIV IntegraseLow (Requires oxidation to acid)

References

  • Luo, Z. G., et al. (2010).[2] "Development of integrase inhibitors of quinolone acid derivatives for treatment of AIDS: an overview." Mini Reviews in Medicinal Chemistry, 10(11), 1046-1057.[2] Link

  • Lede, K., et al. (1994). "3,5,8-Trihydroxy-4-quinolone, a novel natural inhibitor of the reverse transcriptases of human immunodeficiency viruses type 1 and type 2."[3] Archives of Biochemistry and Biophysics, 309(2), 315-322. Link

  • Sato, M., et al. (2006). "Novel HIV-1 integrase inhibitors derived from quinolone antibiotics."[4] Journal of Medicinal Chemistry, 49(5), 1506-1508. Link

  • Gershon, H., et al. (2002). "Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids: a mechanism of action is suggested based on intramolecular synergism." Mycopathologia, 155(4), 213-217. Link

  • Leonard, N. J., et al. (1946). "Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol." Journal of the American Chemical Society, 68, 1279-1281. Link

Sources

Exploratory

Tautomeric Equilibrium of 4-Hydroxy-3-hydroxymethylquinoline vs. 4-Quinolone Forms

Executive Summary The structural identity of "4-hydroxyquinoline" derivatives is a classic case of chemical nomenclature masking physical reality. For 4-Hydroxy-3-hydroxymethylquinoline , the equilibrium is not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural identity of "4-hydroxyquinoline" derivatives is a classic case of chemical nomenclature masking physical reality. For 4-Hydroxy-3-hydroxymethylquinoline , the equilibrium is not merely a binary switch between an enol (hydroxyquinoline) and a keto (quinolone) form. The presence of the 3-hydroxymethyl (-CH₂OH) substituent introduces a critical intramolecular hydrogen-bonding motif that significantly biases the thermodynamic landscape.

This guide provides a technical analysis of this equilibrium, establishing that the 4(1H)-quinolone (keto) tautomer is the predominant species in both solid state and polar solution, stabilized by a specific intramolecular interaction with the 3-hydroxymethyl group. It details the experimental and computational workflows required to validate this in a drug development context.

Fundamental Chemistry & Thermodynamics

The Tautomeric Core

The parent scaffold exists in a prototropic equilibrium between two forms:[1]

  • Enol Form (4-Hydroxyquinoline): Aromatic pyridine ring; hydroxyl group at C4.

  • Keto Form (4(1H)-Quinolone): Loss of aromaticity in the pyridine ring (becoming a pyridone-like ring); carbonyl at C4; proton on N1.

While the enol form retains full aromaticity of the bicyclic system, the keto form is thermodynamically favored in most environments due to the high bond energy of the C=O bond and the significant resonance stabilization energy of the vinylogous amide system (N1-C2=C3-C4=O).

The 3-Hydroxymethyl Stabilizing Effect

The 3-hydroxymethyl group acts as a "structural lock." Unlike a simple alkyl group, the -CH₂OH moiety acts as a hydrogen bond donor.

  • Mechanism: The hydroxyl proton of the hydroxymethyl group forms an intramolecular hydrogen bond with the C4-carbonyl oxygen of the quinolone form.

  • Thermodynamic Consequence: This interaction forms a stable pseudo-six-membered ring, lowering the enthalpy of the keto tautomer relative to the enol form. In the enol form, the C4-OH is a donor, competing with the 3-CH₂OH, leading to electronic repulsion or less favorable geometry.

Solvent Influence
  • Polar/Protic Solvents (Water, Methanol, DMSO): Strongly favor the Keto (Quinolone) form. The highly polarized C=O and N-H bonds are stabilized by solvation.

  • Non-Polar Solvents (Chloroform, Benzene): The equilibrium may shift slightly, but the intramolecular H-bond of the 3-hydroxymethyl derivative likely preserves the keto form even here, unlike unsubstituted 4-hydroxyquinoline which might show enol character in the gas phase.

Visualization of the Equilibrium

The following diagram illustrates the tautomeric pathways and the specific stabilization provided by the 3-hydroxymethyl group.

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Fully Aromatic Less Stable in Polar Media Transition Proton Transfer Transition State Enol->Transition - H+ (O) Keto Keto Form (4(1H)-Quinolone) Vinylogous Amide Resonance Dominant Species Transition->Keto + H+ (N) Keto->Enol Gas Phase / Non-Polar (Minor) Stabilized Stabilized Keto Form (Intramolecular H-Bond) 3-CH2-O-H ... O=C4 Pseudo-Ring Formation Keto->Stabilized 3-CH2OH Interaction

Caption: Thermodynamic flow from the aromatic Enol form to the resonance-stabilized Keto form, further locked by the 3-hydroxymethyl intramolecular hydrogen bond.

Analytical Characterization Protocols

To definitively assign the tautomer in your specific formulation or synthesis, rely on these self-validating protocols.

NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance provides the most distinct signatures for the keto vs. enol forms.

FeatureKeto Form (4-Quinolone)Enol Form (4-Hydroxyquinoline)
C4 Signal (

C)

170–178 ppm
(Carbonyl character)

150–160 ppm (C-OH aromatic)
C2-H Coupling (

H)
Doublet (

Hz)
due to NH coupling
Singlet (No NH coupling)
N-H Signal (

H)
Broad singlet

11–13 ppm
(Exchangeable)
Absent (OH signal instead)
C2/C3 Shift (

C)
Upfield shift of C3 due to

-enaminone character
Typical aromatic shifts

Experimental Workflow:

  • Solvent Selection: Dissolve 5-10 mg of sample in DMSO-d₆ (favors keto, mimics biological environment) and CDCl₃ (if soluble, to test non-polar shift).

  • Acquisition: Run

    
    H NMR (16 scans) and 
    
    
    
    C NMR (1024 scans).
  • Validation: Look for the C4 carbonyl peak at >170 ppm. If present, the molecule is in the quinolone form.

UV-Vis Spectroscopy

The electronic transitions differ significantly due to the conjugation length.

  • Protocol: Prepare a

    
     M solution in Methanol.
    
  • Observation: The quinolone form typically exhibits a bathochromic shift (red shift) with

    
     > 300 nm and distinct fine structure compared to the enol form.
    
  • pH Titration: Perform a pH scan (pH 2 to 10). The 4-quinolone is amphoteric; observing isosbestic points confirms a clean equilibrium without decomposition.

X-Ray Crystallography (Solid State)

In the solid state, 4-quinolones almost exclusively crystallize as the keto tautomer, often forming intermolecular hydrogen-bonded dimers (Head-to-Tail).

  • Key Metric: Measure the C4-O bond length.

    • C=O (Keto): ~1.23–1.26 Å

    • C-OH (Enol): ~1.34–1.36 Å

Computational Prediction (DFT Workflow)

For derivatives where synthesis is difficult, Density Functional Theory (DFT) can predict the equilibrium constant (


).

Recommended Level of Theory:

  • Method: B3LYP or M06-2X (better for dispersion/H-bonding).

  • Basis Set: 6-311++G(d,p).[2][3][4][5]

  • Solvation Model: PCM or SMD (Solvation Model based on Density) using Water and DMSO.

Step-by-Step Simulation:

  • Build Structures: Construct both the 4-hydroxy and 4-oxo tautomers.

  • Conformational Search: Rotate the 3-hydroxymethyl group to find the lowest energy H-bond conformation.

  • Optimization: Optimize geometry in vacuum and solvent.

  • Frequency Calculation: Ensure no imaginary frequencies (minima).

  • Energy Comparison: Calculate

    
    .
    
    • Expect

      
       kcal/mol (favoring keto).
      

Implications for Drug Design

Understanding this equilibrium is critical for Pharmacophore Modeling and Bioisosterism :

  • H-Bond Donor/Acceptor Profile:

    • If modeled as 4-hydroxyquinoline, the C4 oxygen is a Donor (OH).

    • In reality (4-quinolone), the C4 oxygen is a strong Acceptor (C=O), and N1 is the Donor .

    • Error Risk: Docking studies using the wrong tautomer will result in incorrect pose prediction and binding energy calculation.

  • Permeability (Lipinski Rules):

    • The intramolecular H-bond of the 3-hydroxymethyl group reduces the effective Polar Surface Area (PSA), potentially improving membrane permeability despite the added hydroxyl group. This "chameleon effect" allows the molecule to hide its polarity during transport.

  • Metal Chelation:

    • The 4-oxo-3-hydroxymethyl motif creates a bidentate chelation site (O4 and side-chain OH) for divalent cations (Mg²⁺, Ca²⁺), similar to the mechanism of action of quinolone antibiotics (which chelate Mg²⁺ in the DNA gyrase complex).

References

  • Tautomerism in Quinolones: Horta, P., et al. "Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters."[4] The Journal of Organic Chemistry, 2015. Link

  • Solvent Effects: Hammud, H.H., et al. "Solvent effect on the tautomeric equilibrium of 4-hydroxyquinoline derivatives." Journal of Solution Chemistry, 2015.
  • Intramolecular H-Bonding: Madrid, P.B., et al. "Incorporation of an Intramolecular Hydrogen-bonding Motif in the Side-Chain of 4-Aminoquinolines Enhances Activity."[6] Journal of Medicinal Chemistry, 2006. Link

  • NMR Characterization: Dhaked, D.K., et al. "What impact does tautomerism have on drug properties and development?" ChemRxiv, 2020. Link

  • Biological Relevance: Emami, S., et al. "Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues." RSC Advances, 2023. Link

Sources

Foundational

The Therapeutic Potential of 4-Hydroxy-3-hydroxymethylquinoline in Antimalarial Research: A Technical Guide

A Foreword on the Landscape of Malaria and the Quest for Novel Chemotherapeutics Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge, with hundreds of...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on the Landscape of Malaria and the Quest for Novel Chemotherapeutics

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge, with hundreds of millions of cases and hundreds of thousands of deaths reported annually.[1] The emergence and spread of drug-resistant parasite strains, particularly to frontline artemisinin-based combination therapies (ACTs), pose a formidable threat to malaria control and elimination efforts.[2] This escalating crisis underscores the urgent need for the discovery and development of new antimalarial agents with novel mechanisms of action. The quinoline core has historically been a privileged scaffold in antimalarial drug discovery, yielding cornerstone drugs like quinine and chloroquine.[3][4] This guide delves into the therapeutic potential of a specific, yet under-explored, quinoline derivative: 4-Hydroxy-3-hydroxymethylquinoline. While direct and extensive research on this particular molecule is not widely available in the public domain, this document will serve as an in-depth technical guide by extrapolating from closely related analogues and established principles of quinoline chemistry and pharmacology. We will explore its synthetic feasibility, hypothesize its mechanism of action, detail potential experimental evaluations, and discuss its promise as a lead compound in the fight against malaria.

The Quinoline Scaffold: A Historical Pillar in Antimalarial Chemotherapy

The quinoline ring system is central to the history of antimalarial drug development. Quinine, isolated from the bark of the Cinchona tree, was the first effective treatment for malaria.[5] Subsequent synthetic efforts led to the development of highly effective 4-aminoquinolines like chloroquine and amodiaquine. These drugs are thought to exert their antimalarial effect by accumulating in the acidic food vacuole of the parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[6][7] Specifically, they are believed to inhibit the formation of hemozoin, an inert crystalline form of heme, leading to the buildup of toxic free heme and subsequent parasite death.[6][7]

However, the widespread resistance to 4-aminoquinolines has necessitated the exploration of other quinoline derivatives. The 4-oxoquinolones (also known as 4(1H)-quinolones) have emerged as a promising class of antimalarials.[8][9] Unlike the 4-aminoquinolines, some 4-oxoquinolones are thought to target the parasite's cytochrome bc1 complex, a key component of the mitochondrial electron transport chain, thereby disrupting cellular respiration.[8] This alternative mechanism of action is particularly attractive for overcoming existing resistance patterns.

Synthesis of 4-Hydroxy-3-hydroxymethylquinoline: A Projected Pathway

While a specific, documented synthesis for 4-Hydroxy-3-hydroxymethylquinoline is not readily found in the literature, a plausible synthetic route can be devised based on established quinoline chemistry, particularly from studies on related 4-oxo-3-carboxyl quinolones.[8] A key intermediate would likely be a 4-hydroxyquinoline-3-carboxylate ester.

A potential synthetic approach could involve the following key steps:

Step 1: Conrad-Limpach or Gould-Jacobs Reaction The synthesis would likely commence with a cyclization reaction to form the core 4-hydroxyquinoline ring system. The Conrad-Limpach reaction, involving the condensation of an aniline with a β-ketoester, or the Gould-Jacobs reaction, using an aniline and an alkoxymethylenemalonate, are standard methods for constructing the 4-hydroxyquinoline scaffold.

Step 2: Esterification Following the formation of the 4-hydroxyquinoline-3-carboxylic acid, esterification would be performed to yield the corresponding ester, a more versatile intermediate for subsequent reduction.

Step 3: Reduction of the Carboxylate Group The critical step would be the selective reduction of the ester group at the 3-position to a hydroxymethyl group. A study on the synthesis of 4-oxo-3-carboxyl quinolones demonstrated the successful reduction of a 4-chloro-3-carboxylate quinoline to the corresponding 4-chloro-3-hydroxymethyl quinoline using a reducing agent like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).[8] A similar reduction of a 4-hydroxyquinoline-3-carboxylate ester would be expected to yield the target molecule, 4-Hydroxy-3-hydroxymethylquinoline.

Step 4: Purification and Characterization The final product would require purification, likely through column chromatography, followed by structural confirmation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: Projected Synthesis of 4-Hydroxy-3-hydroxymethylquinoline

Materials:

  • Substituted aniline

  • Diethyl (ethoxymethylene)malonate

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate:

    • A mixture of the chosen aniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 130-140 °C for 2 hours.

    • The resulting intermediate is then added dropwise to heated diphenyl ether (250-260 °C) and maintained at this temperature for 30 minutes to facilitate cyclization.

    • After cooling, the reaction mixture is diluted with petroleum ether, and the precipitated product is collected by filtration, washed, and dried.

  • Reduction to 4-Hydroxy-3-hydroxymethylquinoline:

    • To a stirred suspension of LiAlH4 (2-3 equivalents) in anhydrous THF at 0 °C, a solution of ethyl 4-hydroxyquinoline-3-carboxylate (1 equivalent) in anhydrous THF is added dropwise.

    • The reaction mixture is then stirred at room temperature for several hours until completion (monitored by Thin Layer Chromatography).

    • The reaction is carefully quenched by the sequential addition of water and sodium hydroxide solution.

    • The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography to yield 4-Hydroxy-3-hydroxymethylquinoline.

Proposed Mechanism of Action: A Hypothesis Based on Structural Analogy

Given the absence of direct mechanistic studies on 4-Hydroxy-3-hydroxymethylquinoline, its mode of action can be postulated based on its structural features and the known mechanisms of related quinoline compounds. The presence of the 4-hydroxy (or its tautomeric 4-oxo) group is a key determinant of its likely biological target.

Two primary mechanisms of action are plausible:

Hypothesis A: Inhibition of Hemozoin Formation Similar to the 4-aminoquinolines, 4-Hydroxy-3-hydroxymethylquinoline could potentially accumulate in the parasite's food vacuole and interfere with heme detoxification. The quinoline core can interact with heme molecules, preventing their polymerization into hemozoin. This would lead to a buildup of toxic free heme, causing oxidative stress and parasite death.

Hypothesis B: Targeting the Cytochrome bc1 Complex The 4-oxoquinolone pharmacophore is known to target the quinol oxidation (Qo) site of the parasite's cytochrome bc1 complex.[8] By binding to this site, the compound can inhibit the electron transport chain, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death. The 3-hydroxymethyl substituent may influence the binding affinity and selectivity for the parasite's enzyme over the host's.

Diagram: Proposed Mechanisms of Action of 4-Hydroxy-3-hydroxymethylquinoline

Caption: Proposed dual mechanisms of action for 4-Hydroxy-3-hydroxymethylquinoline.

Preclinical Evaluation: A Roadmap for Assessing Antimalarial Potential

A rigorous preclinical evaluation is essential to determine the therapeutic potential of 4-Hydroxy-3-hydroxymethylquinoline. This would involve a series of in vitro and in vivo studies.

In Vitro Antimalarial Activity

The initial assessment of antimalarial efficacy is typically performed using in vitro cultures of Plasmodium falciparum, the deadliest species of human malaria parasite.

Experimental Protocol: In Vitro Antiplasmodial Assay

Materials:

  • Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum

  • Human red blood cells (O+)

  • RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • SYBR Green I nucleic acid stain

  • 96-well microplates

  • Standard cell culture incubator (37 °C, 5% CO2, 5% O2)

Procedure:

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human red blood cells in complete medium.

  • Drug Dilution: A stock solution of 4-Hydroxy-3-hydroxymethylquinoline in DMSO is serially diluted in complete medium to achieve a range of final concentrations.

  • Assay Setup: In a 96-well plate, parasitized red blood cells (1% parasitemia, 2% hematocrit) are incubated with the different drug concentrations for 72 hours.

  • Growth Inhibition Measurement: After incubation, the plates are lysed, and SYBR Green I is added to stain the parasite DNA. The fluorescence intensity, which is proportional to the parasite load, is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are used to generate a dose-response curve, and the 50% inhibitory concentration (IC50) is calculated.

Table 1: Hypothetical In Vitro Activity Data for 4-Hydroxy-3-hydroxymethylquinoline and Reference Drugs

CompoundP. falciparum 3D7 (CQ-S) IC50 (nM)P. falciparum K1 (CQ-R) IC50 (nM)Resistance Index (RI)a
4-Hydroxy-3-hydroxymethylquinoline50801.6
Chloroquine2040020
Atovaquone1.51.81.2

aRI = IC50 (Resistant Strain) / IC50 (Sensitive Strain)

In Vivo Efficacy Studies

Promising results from in vitro assays would warrant progression to in vivo studies using rodent models of malaria, such as Plasmodium berghei or Plasmodium yoelii in mice.

Experimental Protocol: 4-Day Suppressive Test (Peters' Test)

Materials:

  • Plasmodium berghei ANKA strain

  • BALB/c mice

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in water)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.

  • Treatment: Two hours post-infection, mice are treated orally with 4-Hydroxy-3-hydroxymethylquinoline at various doses for four consecutive days. A control group receives the vehicle only.

  • Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of parasite growth inhibition.

Diagram: Experimental Workflow for Preclinical Evaluation

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start P. falciparum Culture (CQ-S & CQ-R strains) drug_prep Serial Dilution of 4-Hydroxy-3-hydroxymethylquinoline invitro_start->drug_prep incubation 72h Incubation drug_prep->incubation sybr_green SYBR Green I Assay incubation->sybr_green ic50 IC50 Determination sybr_green->ic50 invivo_start Mouse Infection (P. berghei) ic50->invivo_start Promising Results treatment 4-Day Oral Treatment invivo_start->treatment parasitemia Parasitemia Monitoring (Giemsa Staining) treatment->parasitemia efficacy Efficacy Assessment (% Inhibition) parasitemia->efficacy

Caption: Workflow for the preclinical assessment of antimalarial candidates.

Structure-Activity Relationship (SAR) and Lead Optimization

The 4-hydroxyquinoline scaffold offers multiple positions for chemical modification to optimize its antimalarial activity, selectivity, and pharmacokinetic properties. Based on existing literature for related compounds, several key structural features can be explored.[8][10][11]

  • Substitution at the 3-position: The nature of the substituent at this position is critical. While a carboxyl ester has shown potent activity in some 4-oxoquinolones, the hydroxymethyl group in our target compound may offer different hydrogen bonding capabilities and metabolic stability.[8] Exploration of other small, polar groups at this position could be beneficial.

  • Substitution on the Benzenoid Ring: Modifications at positions 5, 6, 7, and 8 of the quinoline ring can significantly impact activity. For instance, a 7-chloro substituent is a hallmark of many potent 4-aminoquinolines, enhancing their accumulation in the food vacuole.[11] Other electron-withdrawing or lipophilic groups could be introduced to modulate the compound's electronic properties and membrane permeability.

  • N-alkylation: Alkylation of the quinoline nitrogen (if in the 4-oxo tautomeric form) could be explored, although this has been shown to abolish activity in some 4-oxo-3-carboxyl quinolones.[8]

Challenges and Future Directions

The development of any new antimalarial drug is fraught with challenges, including the potential for toxicity, the emergence of resistance, and unfavorable pharmacokinetic properties.[2] For 4-Hydroxy-3-hydroxymethylquinoline, a key challenge will be to ascertain its precise mechanism of action to guide further optimization and predict potential resistance mechanisms.

Future research should focus on:

  • Definitive Synthesis and Characterization: The first step is to synthesize and fully characterize the compound to confirm its structure and purity.

  • Comprehensive In Vitro and In Vivo Testing: A thorough evaluation against a panel of drug-sensitive and drug-resistant P. falciparum strains is necessary, followed by efficacy studies in rodent models.

  • Mechanism of Action Studies: Elucidating the molecular target(s) of the compound is crucial. This could involve assays for hemozoin inhibition and measurement of mitochondrial function.

  • Toxicity and Pharmacokinetic Profiling: Early assessment of cytotoxicity against mammalian cell lines and in vivo pharmacokinetic studies are essential to determine its drug-likeness.

Conclusion

While direct experimental data on 4-Hydroxy-3-hydroxymethylquinoline as an antimalarial agent is currently limited, this technical guide provides a comprehensive framework for its potential exploration. By leveraging the wealth of knowledge on the broader class of quinoline antimalarials, a clear path for its synthesis, preclinical evaluation, and optimization can be envisioned. Its structural similarity to both classic 4-aminoquinolines and the newer 4-oxoquinolones suggests the exciting possibility of a dual or novel mechanism of action. Further investigation into this and related compounds could unveil a new generation of quinoline-based antimalarials to combat the ever-present threat of drug-resistant malaria.

References

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • 4-(1H)-Quinolones and 1,2,3,4-Tetrahydroacridin-9(10H)-Ones Prevent the Transmission of Plasmodium falciparum to Anopheles freeborni. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Inhibition of in vitro malarial growth by selected 4- aminoquinolines... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Synthesis and antimalarial evaluation of a quinoline-trioxane hybrid drug. (n.d.). CORE. Retrieved February 13, 2026, from [Link]

  • The structure-activity relationship (SAR) of AQ and new synthetic compounds. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2014). PLOS ONE. Retrieved February 13, 2026, from [Link]

  • Inhibition of in vitro malarial growth by selected 4- aminoquinolines... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • In vivo antimalarial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives. (n.d.). BioMed Central. Retrieved February 13, 2026, from [Link]

  • Evaluation of the Activity of 4‑Quinolones against Multi-Life Stages of Plasmodium spp. (2025). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship. (n.d.). Pharmacy 180. Retrieved February 13, 2026, from [Link]

  • Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. (2021). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • % Parasite inhibition of Plasmodium falciparum by some quinolinyl derivatives 4-12. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Identification of three new inhibitor classes against Plasmodium falciparum. (n.d.). ChemRxiv. Retrieved February 13, 2026, from [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Recent progress in the development of anti-malarial quinolones. (2014). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube. Retrieved February 13, 2026, from [Link]

  • Theories on malarial pigment formation and quinoline action. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

Sources

Exploratory

Biological Activity of 3-Substituted 4-Hydroxyquinoline Scaffolds

Executive Summary The 4-hydroxyquinoline (4HQ) scaffold, often existing in tautomeric equilibrium with 4-quinolone, represents a privileged structure in medicinal chemistry.[1] Its versatility stems from the electronic t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-hydroxyquinoline (4HQ) scaffold, often existing in tautomeric equilibrium with 4-quinolone, represents a privileged structure in medicinal chemistry.[1] Its versatility stems from the electronic tunability of the bicyclic core and the specific steric tolerance of the C-3 position. While historical applications focused on antimalarial efficacy (e.g., Endochin), recent advancements have bifurcated the scaffold's utility into two distinct therapeutic modalities based on C-3 substitution: mitochondrial respiration inhibition (via 3-alkyl/aryl groups) and immunomodulation (via 3-carboxamides). This guide provides a rigorous analysis of the Structure-Activity Relationships (SAR), mechanistic pathways, and validated experimental protocols for developing these compounds.

Chemical Space and Tautomerism

Before addressing biological activity, it is critical to define the structural species. 4-Hydroxyquinolines exist in a tautomeric equilibrium with 4(1H)-quinolones. In polar solvents and biological media, the 4-quinolone (keto) form predominates, stabilized by vinylogous amide resonance. However, the "4-hydroxy" nomenclature persists in synthetic literature.

  • Key Insight: Drug design must account for the hydrogen bond donor capability of the N-H (in the keto form) and the hydrogen bond acceptor capability of the C=O. Substituents at C-3 play a pivotal role in locking conformation and influencing lipophilicity (LogP).

Structure-Activity Relationship (SAR) Deep Dive

The biological fate of the 4HQ scaffold is dictated primarily by the nature of the substituent at the C-3 position.

Mitochondrial Targeting (Antiparasitic/Antifungal)

Compounds with lipophilic 3-alkyl or 3-aryl substituents (e.g., Endochin, P4Q-158) generally target the electron transport chain (ETC).

Structural FeatureSAR RuleMechanistic Impact
C-3 Substituent Long alkyl chain (

) or lipophilic aryl ether
Mimics ubiquinone; essential for binding to the

or

site of cytochrome

.
C-2 Substituent Methyl or small alkylSteric fit; prevents clash within the hydrophobic pocket of the enzyme.
C-6/C-7 Substitution Halogens (Cl, F) or Methoxy (-OMe)Modulates

and metabolic stability; enhances binding affinity via hydrophobic interactions.
N-1 Position Unsubstituted (NH)Essential for H-bonding with conserved residues (e.g., His181 in Rieske protein).
Immunomodulation (Autoimmune/Oncology)

Compounds with 3-carboxamide moieties (e.g., Roquinimex, Paquinimod) shift activity toward the immune system.

Structural FeatureSAR RuleMechanistic Impact
C-3 Substituent Carboxamide (-CONH-R)Critical pharmacophore; facilitates binding to S100A9.
N-1 Substituent Methyl or EthylLocks the quinolone in the keto form; improves oral bioavailability.
Amide Nitrogen N-ethyl or N-phenylDefines specificity; bulky groups can enhance potency but may reduce solubility.

Mechanistic Insights

Pathway A: Inhibition of Cytochrome Complex

Lipophilic 3-substituted 4HQs act as competitive inhibitors of ubiquinone.

  • Target: Cytochrome

    
     complex (Complex III) in the mitochondrial ETC.
    
  • Mechanism: The 4HQ core mimics the ubiquinone ring. The C-3 lipophilic tail anchors the molecule in the hydrophobic

    
     (inner) or 
    
    
    
    (outer) binding pocket.
  • Consequence: Blockade of electron transfer from cytochrome

    
     to cytochrome 
    
    
    
    , collapsing the proton motive force and halting ATP synthesis.
Pathway B: S100A9 Blockade (Immunomodulation)

3-Quinolinecarboxamides (Q compounds) operate via a non-cytotoxic mechanism.

  • Target: S100A9 (Calgranulin B), a calcium-binding protein that acts as a Damage-Associated Molecular Pattern (DAMP).

  • Mechanism: The drug binds S100A9, preventing its interaction with TLR4 (Toll-like Receptor 4) and RAGE (Receptor for Advanced Glycation End-products).[2][3]

  • Consequence: Inhibition of NF-

    
    B activation and reduction of pro-inflammatory cytokines (TNF-
    
    
    
    , IL-6).[2]
Visualizing the Divergent Pathways

G Scaffold 4-Hydroxyquinoline Scaffold Subst1 3-Alkyl/Aryl Substitution Scaffold->Subst1 Lipophilic modification Subst2 3-Carboxamide Substitution Scaffold->Subst2 Amide coupling Target1 Cytochrome bc1 (Complex III) Subst1->Target1 High affinity binding Action1 Competes with Ubiquinone Target1->Action1 Result1 ATP Depletion (Parasite Death) Action1->Result1 Target2 S100A9 Protein Subst2->Target2 Specific interaction Action2 Blocks TLR4/RAGE Binding Target2->Action2 Result2 Reduced Inflammation (Autoimmune Relief) Action2->Result2

Caption: Divergent therapeutic pathways of 4-hydroxyquinolines based on C-3 substitution logic.

Experimental Protocols

Synthesis: Gould-Jacobs Cyclization (Protocol for 3-Carboxylate Core)

This is the industry-standard method for generating the 4HQ core with a functional handle at C-3.

Objective: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

Reagents:

  • 4-Chloroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Diphenyl ether (Solvent, high boiling point)[1]

Workflow:

  • Condensation:

    • Mix 4-chloroaniline and EMME in a round-bottom flask.

    • Heat to 110°C for 2 hours. Ethanol is evolved (use a Dean-Stark trap or open vessel with ventilation).

    • Checkpoint: Monitor TLC for disappearance of aniline. The product is the acrylate intermediate.

  • Cyclization:

    • Add the acrylate intermediate dropwise to refluxing diphenyl ether (~250°C). Caution: Exothermic reaction; ensure vigorous stirring.

    • Maintain reflux for 30-60 minutes.[1]

    • Cool the mixture to room temperature.

  • Isolation:

    • Dilute the reaction mixture with hexane or diethyl ether. The product (4HQ ester) will precipitate.[1]

    • Filter the solid and wash with acetone to remove traces of diphenyl ether.

    • Recrystallize from DMF/Ethanol.

Bioassay: Cytochrome Inhibition Assay

This assay validates the mitochondrial respiration inhibitory potential of 3-alkyl/aryl derivatives.

Principle: Spectrophotometric measurement of cytochrome


 reduction by the 

complex using decylubiquinol (

) as the substrate.

Materials:

  • Mitochondrial fraction (isolated from yeast or bovine heart).

  • Buffer: 50 mM Potassium Phosphate (pH 7.4), 2 mM EDTA, 10 mM KCN (to block Complex IV).

  • Substrate: 50

    
    M Decylubiquinol (
    
    
    
    ).
  • Acceptor: 100

    
    M Cytochrome 
    
    
    
    (oxidized).

Procedure:

  • Baseline: In a cuvette, mix Buffer, Oxidized Cytochrome

    
    , and Mitochondrial fraction.
    
  • Inhibitor Addition: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 nM – 10

    
    M). Incubate for 5 minutes.
    
  • Initiation: Add

    
     to start the reaction.
    
  • Measurement: Monitor the increase in absorbance at 550 nm (reduction of cytochrome

    
    ) for 2 minutes.
    
  • Analysis: Calculate the initial rate (

    
    ). Plot % Activity vs. Log[Concentration] to determine 
    
    
    
    .

Validation Criteria:

  • Positive Control: Atovaquone or Antimycin A should show

    
     nM.
    
  • Z-Factor: For HTS, ensure Z' > 0.5.

Synthesis Workflow Visualization

Synthesis Start Start: Substituted Aniline Intermed Enamine Intermediate (Acrylate) Start->Intermed Condensation (110°C) - EtOH Reagent Diethyl ethoxymethylene- malonate (EMME) Reagent->Intermed Cyclization Thermal Cyclization (250°C in Diphenyl Ether) Intermed->Cyclization Intramolecular Nucleophilic Attack Product Ethyl 4-hydroxyquinoline- 3-carboxylate Cyclization->Product Precipitation & Wash Deriv Derivatization (Hydrolysis/Amide Coupling) Product->Deriv Optional: Generate Paquinimod Analogs

Caption: Step-by-step Gould-Jacobs synthetic pathway for generating the 3-substituted 4HQ core.

References

  • Biagini, G. A., et al. (2012). "Generation of potent antimalarial agents by targeting the Plasmodium falciparum bc1 complex." Journal of Medicinal Chemistry. Link

  • Björk, P., et al. (2009).[3] "Identification of human S100A9 as a novel target for treatment of autoimmune disease via binding to quinoline-3-carboxamides." PLOS Biology.[3] Link[3]

  • Dogra, A., et al. (2018). "Recent advances in the synthesis and biological activity of 4-hydroxyquinolines." European Journal of Medicinal Chemistry. Link

  • Nilsen, A., et al. (2013). "Discovery and characterization of the potent antimalarial compound P4Q-391." ACS Medicinal Chemistry Letters. Link

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

  • Birth, D., et al. (2014).[4] "Structural analysis of atovaquone-inhibited cytochrome bc1 complex reveals the molecular basis of antimalarial drug action."[4][5] Nature Communications.[4][5] Link

Sources

Foundational

A-Technical-Guide-to-the-Reactivity-of-the-Hydroxymethyl-Group-in-Quinolines

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The functionalization of this privileged heterocycle is a key strategy in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The functionalization of this privileged heterocycle is a key strategy in drug discovery, and the hydroxymethyl group serves as a particularly versatile synthetic handle.[3] Its ability to undergo a range of chemical transformations—including oxidation, nucleophilic substitution, and esterification—provides medicinal chemists with a reliable toolkit for modulating the physicochemical and pharmacological properties of quinoline-based compounds. This guide offers an in-depth exploration of the reactivity of the hydroxymethyl group in quinolines, presenting a synthesis of established methodologies, mechanistic insights, and practical, field-tested protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage this functional group in the design and synthesis of novel bioactive molecules.

Introduction: The Strategic Importance of the Hydroxymethylquinoline Scaffold

The quinoline ring system is a recurring motif in a wide array of biologically active compounds, from antimalarials like chloroquine to antihypertensives such as quinapril.[2] The strategic placement of a hydroxymethyl (-CH₂OH) group on this scaffold introduces a primary alcohol functionality, a versatile precursor for a variety of other functional groups.[3] This versatility is paramount in drug development, where subtle molecular modifications can lead to significant improvements in potency, selectivity, bioavailability, and metabolic stability.

The reactivity of the hydroxymethyl group is fundamentally governed by the electron-withdrawing nature of the quinoline ring system. This influence, coupled with the position of the substituent, dictates the choice of reagents and reaction conditions necessary to achieve desired transformations. This guide will dissect the core reactions of the hydroxymethyl group, providing not only the "how" but also the "why" behind specific experimental choices.

Oxidation: Gateway to Aldehydes and Carboxylic Acids

The oxidation of the hydroxymethyl group to an aldehyde (formyl) or a carboxylic acid represents one of the most fundamental and useful transformations in the derivatization of quinolines. These products serve as critical intermediates for subsequent reactions such as reductive amination, Wittig reactions, and amide bond formations.

Mechanistic Considerations

The choice of oxidant is critical and depends on the desired oxidation state and the presence of other sensitive functional groups on the quinoline core. For instance, strong oxidants like potassium permanganate (KMnO₄) can oxidize the hydroxymethyl group but may also lead to over-oxidation or degradation of the heterocyclic ring, which is generally resistant to oxidation but not impervious under harsh conditions.[2][4] Milder, more selective reagents are therefore often preferred.

Manganese dioxide (MnO₂) is a highly effective and selective reagent for the oxidation of primary allylic and benzylic alcohols to their corresponding aldehydes. The hydroxymethyl group on a quinoline ring behaves analogously to a benzylic alcohol, making MnO₂ an excellent choice. The reaction proceeds via a surface-mediated mechanism, which minimizes over-oxidation to the carboxylic acid.

For the conversion to a carboxylic acid, stronger oxidizing agents are necessary. A two-step procedure, involving initial oxidation to the aldehyde followed by further oxidation with reagents like potassium permanganate or Jones reagent (CrO₃ in sulfuric acid), can be employed.

Data Summary: Oxidation Conditions
Target Functional GroupReagentSolventTemperature (°C)Typical Yield (%)Notes
Aldehyde MnO₂Dichloromethane (DCM) or ChloroformRoom Temp - Reflux70-95Highly selective for the primary alcohol. The activity of MnO₂ can vary by source.
Aldehyde SeO₂Dioxane/WaterReflux~80Effective for certain substrates, such as 8-hydroxy-2-methylquinoline to the aldehyde.
Carboxylic Acid KMnO₄Acetone/Water0 - Room Temp60-85Risk of over-oxidation. Careful control of stoichiometry and temperature is crucial.
Carboxylic Acid Jones Reagent (CrO₃/H₂SO₄)Acetone0 - Room Temp65-90Strong acid conditions may not be suitable for all substrates.
Experimental Protocol: Selective Oxidation to Quinoline-2-carbaldehyde

Objective: To synthesize quinoline-2-carbaldehyde from 2-(hydroxymethyl)quinoline using manganese dioxide.

Materials:

  • 2-(Hydroxymethyl)quinoline

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a solution of 2-(hydroxymethyl)quinoline (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask, add activated MnO₂ (5-10 eq by weight).

    • Scientist's Note: A significant excess of MnO₂ is used because it is a stoichiometric reagent whose activity depends on its surface area. Using a large excess ensures the reaction proceeds to completion in a reasonable timeframe.

  • Reaction Execution: Stir the resulting black suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. If the reaction is sluggish, gentle heating to reflux may be applied.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.

    • Self-Validation Check: The Celite pad prevents fine MnO₂ particles from passing through, which can complicate purification. A clear, colorless to pale yellow filtrate indicates successful removal.

  • Purification: Combine the filtrates and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product. The resulting quinoline-2-carbaldehyde can be further purified by silica gel column chromatography if necessary.

Nucleophilic Substitution: Diversifying the Functional Handle

The hydroxymethyl group can be converted into a better leaving group, enabling a variety of nucleophilic substitution reactions. This pathway is invaluable for introducing nitrogen, sulfur, or halogen functionalities, which are prevalent in pharmacologically active molecules.

Mechanistic Pathways: Sₙ1 vs. Sₙ2

The conversion of the alcohol to an alkyl halide is typically the first step.[5] This is often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The reaction mechanism depends on the substrate and conditions. For a primary alcohol like a hydroxymethylquinoline, the reaction with SOCl₂ or PBr₃ generally proceeds through an Sₙ2-type mechanism.[5][6]

Once the halomethylquinoline is formed, it becomes a reactive electrophile. Subsequent reaction with a nucleophile (e.g., an amine, thiol, or cyanide) will also typically follow an Sₙ2 pathway, characterized by backside attack of the nucleophile and inversion of configuration (though this is not relevant for an achiral center).[6][7] The benzylic-like nature of the methylene group can also stabilize a carbocation, potentially opening up an Sₙ1 pathway under certain conditions, especially with weaker nucleophiles or in polar, protic solvents.[8][9]

Workflow for Nucleophilic Substitution

The following diagram illustrates a typical two-step workflow for converting a hydroxymethyl group into an aminomethyl group, a common transformation in drug development.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Nucleophilic Displacement Start Hydroxymethyl- quinoline Halogenation React with SOCl₂ or PBr₃ Start->Halogenation Activation of OH Intermediate Halomethyl- quinoline Halogenation->Intermediate Sₙ2 Displacement Displacement Sₙ2 Reaction Intermediate->Displacement Substrate Nucleophile Primary/Secondary Amine (R₂NH) Nucleophile->Displacement Product Aminomethyl- quinoline Displacement->Product Intermediate_ref Intermediate_ref

Caption: General workflow for the conversion of a hydroxymethylquinoline to an aminomethylquinoline.

Experimental Protocol: Synthesis of 2-(Aminomethyl)quinoline

Objective: To synthesize 2-(aminomethyl)quinoline from 2-(hydroxymethyl)quinoline in a two-step process.

Part A: Synthesis of 2-(Chloromethyl)quinoline

Materials:

  • 2-(Hydroxymethyl)quinoline

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath, round-bottom flask, condenser with drying tube

Procedure:

  • Reaction Setup: Dissolve 2-(hydroxymethyl)quinoline (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride (1.2-1.5 eq) dropwise to the cooled solution.

    • Scientist's Note: The reaction is exothermic and releases HCl and SO₂ gas. Dropwise addition at 0 °C is a critical safety and control measure. The reaction should be performed in a well-ventilated fume hood.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with DCM, dry the organic layer with MgSO₄, and concentrate in vacuo. The crude 2-(chloromethyl)quinoline is often used in the next step without further purification.

Part B: Synthesis of 2-(Aminomethyl)quinoline

Materials:

  • Crude 2-(Chloromethyl)quinoline from Part A

  • Ammonia solution (e.g., 7N in Methanol) or desired amine

  • Polar solvent (e.g., Methanol, THF)

Procedure:

  • Reaction Setup: Dissolve the crude 2-(chloromethyl)quinoline in methanol.

  • Nucleophile Addition: Add a large excess of the ammonia solution (e.g., 10-20 eq).

    • Self-Validation Check: Using a large excess of the nucleophile (ammonia) minimizes the formation of the secondary and tertiary amine byproducts through over-alkylation.

  • Reaction Execution: Stir the reaction mixture in a sealed vessel at room temperature overnight.

  • Purification: Concentrate the reaction mixture in vacuo. The residue can be purified by acid-base extraction or silica gel column chromatography to isolate the desired primary amine.

Esterification and Etherification: Modulating Polarity and Prodrug Potential

Esterification and etherification reactions provide a direct means to modify the polarity, lipophilicity, and metabolic profile of a hydroxymethylquinoline. These transformations are particularly relevant in prodrug design, where an ester linkage can be cleaved in vivo to release the active parent compound.[3]

Fischer Esterification

The most common method for esterification is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[10][11] The reaction is an equilibrium process, and to drive it towards the ester product, water must be removed, or an excess of one reactant (typically the alcohol) must be used.[11][12]

G cluster_main Fischer Esterification Mechanism Reactants Hydroxymethylquinoline + Carboxylic Acid (RCOOH) Catalyst H₂SO₄ (catalyst) Protonation Protonation of Carbonyl Oxygen Catalyst->Protonation Attack Nucleophilic Attack by Alcohol Protonation->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer Elimination Elimination of H₂O ProtonTransfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Product Ester Product + H₂O Deprotonation->Product

Caption: Key steps in the acid-catalyzed Fischer esterification of a hydroxymethylquinoline.

Experimental Protocol: Fischer Esterification

Objective: To synthesize an ester derivative from 4-(hydroxymethyl)quinoline and acetic acid.

Materials:

  • 4-(Hydroxymethyl)quinoline

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 4-(hydroxymethyl)quinoline (1.0 eq), acetic acid (1.5 eq), and toluene.

  • Catalyst Addition: Add a catalytic amount of concentrated H₂SO₄ (approx. 5 mol%).

  • Reaction Execution: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed with toluene and collected in the Dean-Stark trap.

    • Scientist's Note: The removal of water is the key to driving the equilibrium towards the product, as dictated by Le Châtelier's principle.[11]

  • Work-up: Once no more water is collected, cool the reaction. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove excess acetic acid and the catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography.

Conclusion

The hydroxymethyl group is a cornerstone of synthetic strategy in quinoline chemistry. Its predictable and versatile reactivity allows for its conversion into a wide range of other functional groups, including aldehydes, carboxylic acids, halides, amines, and esters. Understanding the mechanisms and having access to robust protocols for these transformations are essential for medicinal chemists aiming to fine-tune the properties of quinoline-based drug candidates. The methodologies outlined in this guide provide a solid foundation for the rational design and synthesis of novel quinoline derivatives, empowering researchers to explore new chemical space in the quest for more effective therapeutics.

References

  • Title: Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents Source: PMC - NIH URL: [Link]

  • Title: (PDF) Synthesis of Quinoline Analogs: Search for Antimalarial Agents Source: Academia.edu URL: [Link]

  • Title: Examples of 4-hydroxy and related quinolines as drug molecules. Source: ResearchGate URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Quinoline Source: Pharmaguideline URL: [Link]

  • Title: Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives Source: MDPI URL: [Link]

  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]

  • Title: Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Nucleophilic Substitution (SN1, SN2) Source: Organic Chemistry Portal URL: [Link]

  • Title: Nucleophilic substitution Source: Wikipedia URL: [Link]

  • Title: Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. Source: YouTube URL: [Link]

  • Title: Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA Source: PubMed URL: [Link]

  • Title: A comparison of the rates of esterification of some hydroxy compounds Source: ResearchGate URL: [Link]

  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PMC URL: [Link]

  • Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Source: SciSpace URL: [Link]

  • Title: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) Source: Master Organic Chemistry URL: [Link]

  • Title: 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides Source: Chemistry LibreTexts URL: [Link]

  • Title: Retrosynthesis 8, Hydroxychloroquine Source: YouTube URL: [Link]

  • Title: Fischer Esterification Source: Chemistry LibreTexts URL: [Link]

  • Title: 08.08 Esterification of Carboxylic Acids Source: YouTube URL: [Link]

  • Title: The SN1 Reaction Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Can you recommend the reaction conditions of esterification of anhydride with alcohol? Source: ResearchGate URL: [Link]

  • Title: Nucleophilic substitution reactions Source: Khan Academy URL: [Link]

  • Title: Combe's synthesis of quinoline || detailed mechanism Source: YouTube URL: [Link]

Sources

Exploratory

Solubility Profile of 4-Hydroxy-3-hydroxymethylquinoline in Polar vs. Non-Polar Solvents

An In-depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and ultimat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and ultimate therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of 4-Hydroxy-3-hydroxymethylquinoline, a heterocyclic compound of interest in medicinal chemistry. We will explore its solubility based on its molecular structure, delve into the underlying intermolecular forces governing its dissolution, and present a robust experimental protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this molecule's behavior in various solvent systems.

Molecular Structure Analysis and Solubility Prediction

The solubility of a compound is fundamentally dictated by its molecular structure. The principle of "like dissolves like" serves as a reliable guide, suggesting that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.[1][2]

The structure of 4-Hydroxy-3-hydroxymethylquinoline features distinct polar and non-polar regions:

  • Polar Functional Groups: The molecule possesses two hydroxyl groups (-OH), one phenolic at position 4 and one alcoholic (as a hydroxymethyl group, -CH₂OH) at position 3. These groups are capable of acting as both hydrogen bond donors and acceptors, predisposing the molecule to strong interactions with polar, protic solvents.

  • Aromatic Quinoline Core: The fused bicyclic quinoline ring system is predominantly non-polar and hydrophobic. This large aromatic structure can participate in van der Waals forces (specifically London dispersion forces) and potential π-π stacking interactions with other aromatic systems.[3]

Prediction: Based on this hybrid structure, 4-Hydroxy-3-hydroxymethylquinoline is predicted to exhibit amphiphilic character.

  • In Polar Solvents (e.g., Water, Ethanol, Methanol): The energetic favorability of forming strong hydrogen bonds between the molecule's two hydroxyl groups and the solvent molecules is expected to drive solubility. Therefore, high to moderate solubility is anticipated in polar protic solvents.[4]

  • In Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The hydrophobic quinoline core will be the primary driver of interaction. While the polar hydroxyl groups will hinder dissolution, some degree of solubility, particularly in aromatic non-polar solvents like toluene (via π-π interactions), might be observed. Solubility is expected to be significantly lower than in polar solvents.[5]

The Role of Intermolecular Forces in Dissolution

For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[1][3] The following diagram illustrates the key intermolecular forces at play when 4-Hydroxy-3-hydroxymethylquinoline interacts with a polar protic solvent versus a non-polar aromatic solvent.

G cluster_polar Polar Protic Solvent (e.g., Water) cluster_nonpolar Non-Polar Aromatic Solvent (e.g., Toluene) solute_p 4-Hydroxy-3-hydroxymethylquinoline solvent_p H₂O Molecules solute_p->solvent_p Hydrogen Bonding (Dominant Force) solute_p->solvent_p Dipole-Dipole caption_p Strong solute-solvent interactions lead to higher solubility. solute_np 4-Hydroxy-3-hydroxymethylquinoline solvent_np Toluene Molecules solute_np->solvent_np π-π Stacking (Quinoline Ring) solute_np->solvent_np Van der Waals Forces (Dispersion) caption_np Weaker interactions result in lower solubility.

Figure 1: Intermolecular forces governing solubility.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To empirically determine the solubility, the shake-flask method is considered the gold standard for its reliability in measuring thermodynamic (or equilibrium) solubility.[6][7][8] This protocol is aligned with guidelines from the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[9][10][11][12]

Objective: To determine the equilibrium solubility of 4-Hydroxy-3-hydroxymethylquinoline in selected solvents at a controlled temperature.

Materials:

  • 4-Hydroxy-3-hydroxymethylquinoline (high purity solid)

  • Selected solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, validated for low analyte binding)

  • Volumetric flasks and pipettes

  • Calibrated analytical balance

  • Validated analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

Step-by-Step Methodology:

  • Preparation:

    • Set the orbital shaker to the desired temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) and allow it to equilibrate.[13]

    • Prepare a series of vials, one for each solvent to be tested.

  • Addition of Solute and Solvent:

    • Add an excess amount of solid 4-Hydroxy-3-hydroxymethylquinoline to each vial. An excess is critical to ensure a saturated solution is formed in equilibrium with the solid phase.[7] A visual confirmation of undissolved solid should be present throughout the experiment.

    • Accurately add a known volume of the respective solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in the temperature-controlled orbital shaker.

    • Agitate the samples at a constant speed (e.g., 100-150 rpm) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[13] The time to reach equilibrium should be determined preliminarily, for instance, by taking measurements at 24, 48, and 72 hours and confirming that the concentration no longer changes.

  • Sample Separation:

    • Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle for a short period (e.g., 30 minutes) within the temperature-controlled environment.

    • Carefully withdraw a clear aliquot of the supernatant.

    • Immediately separate the saturated solution from the solid phase. This is typically done by centrifugation followed by filtration of the supernatant through a syringe filter to remove any fine particulates.[6] Causality Note: This step is crucial to prevent undissolved solid from artificially inflating the measured concentration.

  • Quantification:

    • Accurately dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of 4-Hydroxy-3-hydroxymethylquinoline in the diluted sample using a pre-validated UV-Vis or HPLC method.

    • Calculate the original solubility in the solvent, accounting for the dilution factor. The analysis should be performed in triplicate for each solvent.[11][12]

Predicted Solubility Profile

The following table summarizes the predicted solubility of 4-Hydroxy-3-hydroxymethylquinoline across a spectrum of solvents with varying polarities. These are qualitative predictions based on structural analysis and serve as a hypothesis for experimental verification.

Solvent ClassSolventPolarity Index (Reichardt)[14]Predicted SolubilityPrimary Intermolecular Forces (Solute-Solvent)
Polar Protic Water1.000ModerateHydrogen Bonding, Dipole-Dipole
Methanol0.762HighHydrogen Bonding, Dipole-Dipole
Ethanol0.654HighHydrogen Bonding, Dipole-Dipole
Polar Aprotic Dimethyl Sulfoxide (DMSO)0.444HighDipole-Dipole
Acetonitrile0.460ModerateDipole-Dipole
Acetone0.355Low to ModerateDipole-Dipole
Non-Polar Dichloromethane0.309LowVan der Waals, Weak Dipole-Dipole
Toluene0.099LowVan der Waals, π-π Stacking
Hexane0.009InsolubleVan der Waals (Dispersion)

Conclusion

4-Hydroxy-3-hydroxymethylquinoline is an amphiphilic molecule whose solubility is governed by a balance between its polar hydroxyl functionalities and its non-polar quinoline core. It is predicted to be most soluble in polar solvents, particularly protic ones like methanol and ethanol, and polar aprotic solvents like DMSO, due to the capacity for strong hydrogen bonding and dipole-dipole interactions. Conversely, its solubility is expected to be limited in non-polar solvents, where weaker van der Waals forces are the primary mode of interaction. For drug development professionals, this profile suggests that aqueous-based or polar organic solvent systems would be most suitable for formulation, while non-polar systems would be ineffective. The detailed shake-flask protocol provided herein offers a reliable and scientifically sound method for the precise, quantitative determination of this crucial parameter.

References

  • Saskia, K. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Saskoer.ca. Available at: [Link]

  • Maricopa Open Digital Press. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

  • New Jersey Institute of Technology. Solubility and Intermolecular Forces. NJIT. Available at: [Link]

  • Unknown. Polarity of Solvents. Available at: [Link]

  • Reichardt, C. Solvents and Polarity. Available at: [Link]

  • Chemistry LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities. Available at: [Link]

  • Pearson. Solubility and Intermolecular Forces: Videos & Practice Problems. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]

  • Unknown. solubility experimental methods.pptx. Available at: [Link]

  • University of Rochester. Solvents and Polarity - Department of Chemistry. Available at: [Link]

  • Grant, D. J. W. (Ed.). (2006). The Experimental Determination of Solubilities. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available at: [Link]

  • Patil, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

  • Helmenstine, A. M. Examples of High Polarity Solvents. Available at: [Link]

  • Delvadia, P., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Lund University. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • World Health Organization. (2019). Annex 4. WHO Technical Report Series. Available at: [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Available at: [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. EMA. Available at: [Link]

  • Storpirtis, S., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link]

  • International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. Available at: [Link]

Sources

Foundational

Metabolic stability of 4-Hydroxy-3-hydroxymethylquinoline in in vitro assays

Metabolic Stability Assessment of 4-Hydroxy-3-hydroxymethylquinoline: A Technical Guide Part 1: Executive Summary & Scientific Context 4-Hydroxy-3-hydroxymethylquinoline represents a classic "privileged scaffold" in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Stability Assessment of 4-Hydroxy-3-hydroxymethylquinoline: A Technical Guide

Part 1: Executive Summary & Scientific Context

4-Hydroxy-3-hydroxymethylquinoline represents a classic "privileged scaffold" in medicinal chemistry, serving as a core fragment for antimalarials (e.g., chloroquine analogs), antibiotics (fluoroquinolones), and kinase inhibitors. However, its metabolic stability is often the attrition point in early drug discovery due to specific "soft spots" inherent to its structure.

This guide provides a rigorous technical framework for evaluating the metabolic stability of this scaffold. Unlike simple phenyl-based compounds, this quinoline derivative presents a tripartite metabolic risk :

  • CYP450-mediated oxidation of the hydroxymethyl side chain.

  • Aldehyde Oxidase (AO)-mediated oxidation of the quinoline ring (often overlooked in standard microsomal assays).

  • Phase II Glucuronidation of the 4-hydroxy/4-oxo tautomer.

The Core Directive: To accurately predict in vivo clearance (


), you cannot rely on liver microsomes alone. You must employ a tiered assay strategy that accounts for cytosolic enzymes (AO) and Phase II conjugation.

Part 2: Metabolic Pathways & Mechanistic Logic

Before designing the assay, we must map the potential metabolic fate of the molecule. This dictates which subcellular fractions and cofactors are required.

Predicted Metabolic Map
  • Primary Soft Spot (Phase I - CYP/ADH): The 3-hydroxymethyl group (

    
    ) is highly susceptible to sequential oxidation.
    
    • Step 1: Oxidation to Aldehyde (

      
      ).
      
    • Step 2: Oxidation to Carboxylic Acid (

      
      ).[1]
      
    • Enzymes: CYP450s (microsomes) and Alcohol/Aldehyde Dehydrogenases (cytosol).

  • Secondary Soft Spot (Phase I - AO): The electron-deficient quinoline ring, particularly at the C2 position, is a prime substrate for Aldehyde Oxidase (AO) .

    • Critical Note: AO is a cytosolic enzyme. Standard microsomal stability assays will MISS this pathway , leading to false "high stability" readouts.

  • Tertiary Soft Spot (Phase II - UGT): The 4-hydroxy group (which exists in equilibrium with the 4-quinolone tautomer) is a nucleophile ready for Glucuronidation .

Visualization: Metabolic Pathways (DOT Diagram)

MetabolicPathways Parent 4-Hydroxy-3- hydroxymethylquinoline Aldehyde Intermediate Aldehyde Parent->Aldehyde CYP / ADH (Oxidation) Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGT (Phase II) OxoQuinoline 2-Oxo-Quinoline Metabolite Parent->OxoQuinoline Aldehyde Oxidase (Cytosolic) Acid Carboxylic Acid (Inactive) Aldehyde->Acid ALDH / CYP

Caption: Predicted metabolic fate of 4-Hydroxy-3-hydroxymethylquinoline showing Phase I (Oxidation) and Phase II (Conjugation) pathways.

Part 3: Experimental Protocols

To capture the full clearance profile, you must run two parallel assays: Microsomal Stability (for CYP activity) and Cytosolic Stability (for AO activity), or use Hepatocytes (for both + Phase II).

Protocol A: Microsomal Stability Assay (CYP-Focus)

Use this to determine intrinsic clearance (


) driven by P450 enzymes.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Test Compound (10 mM DMSO stock).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Phosphate Buffer (100 mM, pH 7.4).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Spike test compound to final 1 µM (keeps DMSO < 0.1%). Pre-incubate at 37°C for 10 min to equilibrate.

    • Why 1 µM? To ensure

      
       (linear kinetics), allowing valid 
      
      
      
      calculation.
  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Run a "No NADPH" control to check for chemical instability.

  • Sampling: Remove 50 µL aliquots at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Protocol B: Cytosolic Stability Assay (The "Hidden" Pathway)

Crucial for Quinolines to detect Aldehyde Oxidase (AO) activity.

Reagents:

  • Pooled Human Liver Cytosol (HLC) (Use 1-2 mg/mL protein; AO activity is lower than CYP).

  • Cofactor: None required for AO, but adding Hydralazine (AO inhibitor) in a parallel well confirms specificity.

Workflow:

  • Incubation: Incubate test compound (1 µM) with HLC (2 mg/mL) in buffer.

  • Timepoints: Extend sampling to 120 min (

    
     min) as AO turnover can be slower.
    
  • Validation: If high turnover is observed in Cytosol but LOW turnover in Microsomes, your compound is an AO substrate.

Visualization: Assay Decision Logic (DOT Diagram)

AssayLogic Start Start: Evaluate Quinoline Stability Microsomes Assay 1: Liver Microsomes (+NADPH) Start->Microsomes Result1 High Turnover? Microsomes->Result1 Cytosol Assay 2: Liver Cytosol (No Cofactor) Result1->Cytosol No ConclusionCYP CYP-mediated Clearance Result1->ConclusionCYP Yes Result2 High Turnover? Cytosol->Result2 Hepatocytes Assay 3: Cryopreserved Hepatocytes Result2->Hepatocytes No ConclusionAO Aldehyde Oxidase Liability Result2->ConclusionAO Yes ConclusionPhaseII Phase II (UGT) Liability Hepatocytes->ConclusionPhaseII

Caption: Decision tree for isolating the metabolic mechanism of quinoline derivatives.

Part 4: Data Analysis & Interpretation

Calculating In Vitro Half-Life ( )

Plot the natural log (ln) of the "Percent Parent Remaining" vs. time. The slope (


) of the linear regression represents the elimination rate constant.


Calculating Intrinsic Clearance ( )

This value represents the enzyme's ability to metabolize the drug without blood flow limitations.



Scaling to In Vivo Clearance ( )

To predict human clearance, scale using physiological factors.

ParameterHuman ValueSource
Microsomal Protein Yield 48.8 mg protein / g liver[1]
Hepatocellularity

cells / g liver
[2]
Liver Weight 25.7 g liver / kg body weight[3]

Equation:



Part 5: Troubleshooting & Optimization

Issue 1: Non-Specific Binding (NSB)

  • Symptom:

    
     appears infinite (stable), or recovery at 
    
    
    
    is low.
  • Cause: Quinolines are lipophilic (LogP ~2.5) and planar; they stick to plastic.

  • Solution: Use glass-coated plates or add 0.05% BSA to the buffer (note: BSA binds drug, reducing free fraction

    
    , so you must correct 
    
    
    
    for
    
    
    ).

Issue 2: Solubility Crash

  • Symptom: Erratic data points or precipitation.

  • Cause: The 4-hydroxy-3-hydroxymethylquinoline scaffold has poor solubility at neutral pH due to intermolecular H-bonding (crystal lattice energy).

  • Solution: Ensure final DMSO concentration is 0.1-0.5%. If precipitation occurs, switch to a 1:1 MeOH:Water quench instead of 100% ACN to keep polar metabolites in solution.

Issue 3: "Stable" in Microsomes but High Clearance In Vivo

  • Diagnosis: This is the classic "Quinoline Blind Spot." You likely missed the Aldehyde Oxidase pathway (which is absent in microsomes) or Glucuronidation (which requires UDPGA, not just NADPH).

  • Fix: Always validate quinoline stability in Hepatocytes , which contain the full complement of CYPs, AO, and UGTs.

References

  • Barter, Z. E., et al. (2007). Scaling factors for the extrapolation of in vitro metabolic clearance data to in vivo clearance in humans. Current Drug Metabolism. Link

  • Sohlenius-Sternbeck, A. K. (2006). Determination of the hepatocellularity number for human liver. Toxicology in Vitro. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Maggs, J. L., et al. (1998). Metabolic bioactivation of the quinoline ring system. Chemical Research in Toxicology. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of 4-Hydroxy-3-hydroxymethylquinoline from Aniline Precursors

Abstract This comprehensive guide provides detailed synthetic routes for the preparation of 4-Hydroxy-3-hydroxymethylquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Starting from...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed synthetic routes for the preparation of 4-Hydroxy-3-hydroxymethylquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Starting from readily available aniline precursors, this document outlines a robust and efficient two-step synthetic strategy. The core of this approach relies on the classic Gould-Jacobs reaction to construct the 4-hydroxyquinoline-3-carboxylate intermediate, followed by a selective reduction to yield the target primary alcohol. This application note is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also in-depth explanations of the underlying reaction mechanisms, critical experimental parameters, and field-proven insights to ensure successful synthesis.

Introduction and Strategic Overview

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarials, antibacterials, and anticancer agents. The specific substitution pattern of 4-hydroxy and 3-hydroxymethyl groups imparts unique physicochemical properties and provides key vectors for further molecular elaboration. The synthetic challenge lies in achieving this precise functionalization from simple, commercially available starting materials.

The most logical and widely adopted strategy commencing from an aniline precursor involves a two-stage process:

  • Construction of the Quinoline Core: The Gould-Jacobs reaction is the method of choice. It facilitates the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization to directly install the requisite 4-hydroxy group and a carboxylate ester at the 3-position.[1][2][3] This method is superior to other named quinoline syntheses (e.g., Skraup, Combes) for this specific target, as it elegantly establishes the desired oxygenation and a functional handle at C3 in a single, well-established sequence.[4][5][6]

  • Functional Group Interconversion: The ester group at the 3-position serves as a perfect precursor to the hydroxymethyl group. A standard organometallic reduction, most commonly employing Lithium Aluminum Hydride (LiAlH₄), effectively and cleanly reduces the ester to the corresponding primary alcohol, completing the synthesis.[7]

This guide will dissect each of these stages, providing validated protocols and the scientific rationale behind each procedural step.

Retrosynthetic Analysis and Workflow

The synthetic plan is broken down as follows, tracing the target molecule back to its simple aniline precursor.

G Target 4-Hydroxy-3-hydroxymethylquinoline Intermediate Ethyl 4-hydroxyquinoline-3-carboxylate Target->Intermediate Functional Group Interconversion (Reduction) Aniline Aniline Intermediate->Aniline Gould-Jacobs Reaction (Annulation) DEEM Diethyl Ethoxymethylenemalonate (DEEM) Intermediate->DEEM Gould-Jacobs Reaction (Annulation)

Caption: Retrosynthetic pathway for 4-Hydroxy-3-hydroxymethylquinoline.

Detailed Synthetic Protocols & Mechanistic Insights

PART I: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[1][2] The reaction proceeds in two distinct operational stages: an initial condensation to form an enamine intermediate, followed by a high-temperature intramolecular cyclization.[2][8]

The process begins with a nucleophilic attack by the aniline nitrogen onto the electrophilic carbon of the ethoxymethylenemalonate, followed by the elimination of ethanol to form the key intermediate, diethyl (anilinomethylene)malonate.[2][9] The subsequent, and rate-determining, step is a thermal 6-electron electrocyclization, which occurs via a ketene intermediate under drastic heating, followed by tautomerization to yield the aromatic 4-hydroxyquinoline system.[1]

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A Aniline attacks DEEM B Elimination of EtOH A->B C Diethyl (anilinomethylene)malonate (Intermediate) B->C D 6-π Electrocyclization (High Temperature) C->D Heat (e.g., 250 °C) E Elimination of EtOH D->E F Tautomerization E->F G Ethyl 4-hydroxyquinoline-3-carboxylate (Product) F->G

Caption: Mechanistic workflow of the Gould-Jacobs reaction.

Materials:

  • Aniline (freshly distilled)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Diphenyl ether) or apparatus for neat reaction

  • Ethanol (for washing)

  • Ice bath

Procedure:

  • Step A: Condensation. In a round-bottom flask, combine freshly distilled aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 - 1.2 eq). Heat the mixture on a steam bath or in an oil bath at 100-120 °C for 1-2 hours.[9] The reaction progress can be monitored by observing the cessation of ethanol evolution.

    • Scientist's Note: This initial step forms the diethyl (anilinomethylene)malonate intermediate.[10] For some anilines, this intermediate may crystallize upon cooling and can be isolated, though it is commonly used directly in the next step.

  • Step B: Cyclization. The crude intermediate from Step A is heated to a high temperature (typically ~250 °C) to induce cyclization. This can be achieved in two primary ways:

    • Method 1 (Solvent-based): Add the crude intermediate to a high-boiling solvent like diphenyl ether and heat to reflux (~250-260 °C) for 15-30 minutes. The product often precipitates from the hot solution.

    • Method 2 (Neat/Microwave): Heat the crude intermediate neat in a flask suitable for high temperatures. Microwave synthesis is particularly effective here, allowing for rapid heating to temperatures like 250-300 °C for short durations (5-15 minutes), often improving yields and reducing side reactions.[8]

    • Causality: The high thermal energy is crucial to overcome the activation barrier for the 6-electron electrocyclization. Insufficient temperature will result in poor or no cyclization.[1][8]

  • Work-up and Purification.

    • After cooling, the reaction mixture (if using a solvent) is diluted with a hydrocarbon solvent like hexane or petroleum ether to fully precipitate the product.

    • The solid product is collected by vacuum filtration.

    • Wash the collected solid thoroughly with cold ethanol or another suitable solvent to remove any residual starting material or solvent.

    • The product, Ethyl 4-hydroxyquinoline-3-carboxylate, is typically obtained as a crystalline solid and can be further purified by recrystallization if necessary.

ParameterConditionRationale / Notes
Aniline:DEEM Ratio 1 : 1.1A slight excess of DEEM ensures full consumption of the aniline.
Condensation Temp. 100-120 °CSufficient for the initial condensation without premature cyclization.
Cyclization Temp. ~250 °CCritical for the electrocyclization step; lower temperatures are ineffective.[1]
Typical Yield 60-85%Highly dependent on the aniline substrate and cyclization conditions.
PART II: Reduction of Ester to 4-Hydroxy-3-hydroxymethylquinoline

The conversion of the 3-carboxylate ester to a 3-hydroxymethyl group is a classic reduction. Lithium Aluminum Hydride (LiAlH₄) is a potent, non-selective reducing agent ideal for this transformation, as it readily reduces esters to primary alcohols.[7]

The mechanism involves the nucleophilic delivery of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to an alkoxide, which is then protonated during the aqueous workup to yield the final primary alcohol.

Materials:

  • Ethyl 4-hydroxyquinoline-3-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄) or Rochelle's salt

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup. Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation. In the reaction flask, suspend LiAlH₄ (approx. 2.0-3.0 eq) in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.

    • CRITICAL SAFETY NOTE: LiAlH₄ reacts violently with water and protic solvents. All glassware must be scrupulously dried, and all solvents must be anhydrous. Handle LiAlH₄ powder in a fume hood away from moisture.

  • Substrate Addition. Dissolve the Ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) from Part I in a minimum amount of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C via the dropping funnel.

  • Reaction. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material. The reaction can be gently heated to reflux if necessary to drive it to completion.

  • Work-up (Quenching). Carefully and slowly quench the reaction at 0 °C. This is an exothermic and gas-evolving step that must be done with extreme caution. A Fieser workup is recommended:

    • Slowly add water dropwise (X mL, where X = grams of LiAlH₄ used).

    • Slowly add 15% aqueous NaOH solution (X mL).

    • Slowly add water again (3X mL).

    • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification.

    • Combine the organic filtrates and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • The resulting crude solid, 4-Hydroxy-3-hydroxymethylquinoline, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate).

ParameterConditionRationale / Notes
LiAlH₄ Equivalents 2.0 - 3.0An excess is required as 2 equivalents of hydride are consumed per ester.
Solvent Anhydrous THFAprotic ether solvent is required for LiAlH₄ stability and solubility.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction; warming drives it to completion.
Work-up Fieser MethodA standardized and safe procedure for quenching LiAlH₄ reactions.
Typical Yield 75-95%This reduction is generally high-yielding.

Summary

The synthesis of 4-Hydroxy-3-hydroxymethylquinoline from aniline is reliably achieved through a two-step sequence. The Gould-Jacobs reaction provides an efficient entry into the 4-hydroxyquinoline-3-carboxylate scaffold, which is then cleanly reduced to the target molecule using lithium aluminum hydride. The protocols described herein are robust and scalable, but careful attention to reaction conditions, particularly the high temperatures for cyclization and the anhydrous conditions for reduction, is paramount for success. This synthetic route offers a versatile platform for producing a key intermediate for further exploration in drug discovery programs.

References

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Retrieved from [Link]

  • ChemRxiv. (2022). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

  • Google Patents. (n.d.). CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of diethyl (anilinomethylene)malonate. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-3-formylideneamino-1H/methyl/phenylquinolin-2-ones | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • NIH. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • Journal of the American Chemical Society. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). C-8-Selective Allylation of Quinoline: A Case Study of β-Hydride vs β-Hydroxy Elimination | Request PDF. Retrieved from [Link]

  • PubMed Central. (n.d.). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

  • RSC Publishing. (n.d.). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from [Link]

  • NIH. (n.d.). Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity of the Gould–Jacobs Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • Wiley Online Library. (1948). Gould-Jacobs Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-hydroxyquinoline-derived ethoxymethylene derivatives.... Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications | PPTX. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

Sources

Application

Functionalization of the 3-hydroxymethyl group in 4-hydroxyquinoline scaffolds

Application Note: Strategic Functionalization of the 3-Hydroxymethyl Moiety in 4-Hydroxyquinoline Scaffolds Executive Summary The 4-hydroxyquinoline (4-HQ) scaffold—often existing in equilibrium with its 4-quinolone taut...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the 3-Hydroxymethyl Moiety in 4-Hydroxyquinoline Scaffolds

Executive Summary

The 4-hydroxyquinoline (4-HQ) scaffold—often existing in equilibrium with its 4-quinolone tautomer—is a "privileged structure" in medicinal chemistry, serving as the core for antimalarials (e.g., Endochin), antibiotics (fluoroquinolones), and emerging antiviral agents. While the 2- and 4-positions are classically targeted for modification, the 3-position offers a unique vector for tuning solubility and metabolic stability without disrupting the critical binding motifs associated with the pyridine nitrogen and the 4-oxo/hydroxy group.

This Application Note provides a technical roadmap for functionalizing the 3-hydroxymethyl-4-hydroxyquinoline intermediate. Unlike standard aliphatic alcohols, this moiety possesses allylic/benzylic-like reactivity modulated by the vinylogous amide system of the quinolone ring. We present three validated workflows: Oxidative Activation , Reductive Amination , and Nucleophilic Substitution , designed to overcome common solubility and selectivity challenges.

Structural Dynamics & Reactivity

Before initiating synthesis, it is critical to understand the electronic environment. The 3-hydroxymethyl group is not an isolated alcohol; it is electronically coupled to the 4-hydroxy/4-oxo system.

  • Tautomerism: In polar solvents (DMSO, MeOH) and solid state, the 4-quinolone (NH-keto) form predominates over the 4-hydroxy (N-enol) form. This significantly reduces the nucleophilicity of the ring nitrogen but increases the polarity of the molecule, often leading to solubility issues in non-polar solvents (DCM, Toluene).

  • Reactivity Profile:

    • The 4-OH/Oxo: Susceptible to conversion to 4-Cl using harsh dehydrating halogenating agents (POCl₃, SOCl₂), which can be a desired or undesired side reaction.

    • The 3-CH₂OH: Acts as a vinylogous benzylic alcohol. It can be selectively oxidized or substituted if conditions are tuned to avoid aromatizing the pyridine ring or chlorinating the 4-position.

Strategic Workflow (Visualized)

The following diagram outlines the divergent pathways from the 3-hydroxymethyl core.

G cluster_0 Selectivity Checkpoint Start 3-Hydroxymethyl-4-HQ (Core Scaffold) Aldehyde 3-Formyl-4-HQ (Key Intermediate) Start->Aldehyde Oxidation (MnO2 or IBX) Chloride 3-Chloromethyl-4-HQ Start->Chloride Activation (SOCl2/DMF or HBr) Amine 3-Aminomethyl-4-HQ (Library Products) Aldehyde->Amine Reductive Amination (NaBH(OAc)3) Chloride->Amine Nucleophilic Sub. (HNR2) Ether 3-Alkoxymethyl-4-HQ Chloride->Ether Etherification (NaOR)

Figure 1: Divergent synthetic pathways starting from 3-hydroxymethyl-4-hydroxyquinoline. The aldehyde route (red) offers the highest chemoselectivity for amine library generation.

Method A: The Oxidative Gateway (Aldehyde Synthesis)

Converting the alcohol to an aldehyde (3-formyl-4-quinolone) is the most versatile approach. It allows for the rapid generation of amine libraries via reductive amination.

Mechanistic Insight: Standard Swern or Dess-Martin oxidations can be difficult due to the poor solubility of 4-HQs in DCM. Manganese Dioxide (MnO₂) is preferred because it selectively oxidizes allylic/benzylic alcohols without affecting the 4-quinolone core and can be used in refluxing solvents where the substrate is soluble.

Protocol 1: Selective Oxidation with Activated MnO₂

Reagents:

  • Substrate: 3-Hydroxymethyl-4-hydroxyquinoline (1.0 equiv)

  • Oxidant: Activated MnO₂ (10.0 equiv)

  • Solvent: 1,4-Dioxane or DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the starting alcohol in 10 mL of anhydrous 1,4-dioxane. If solubility is poor, add DMF (1-2 mL) or heat to 60°C.

  • Addition: Add activated MnO₂ (10 mmol) in one portion.

  • Reaction: Heat the suspension to reflux (100°C) with vigorous stirring. Monitor by TLC (10% MeOH in DCM). The aldehyde spot usually has a lower R_f than the alcohol due to hydrogen bonding with the 4-OH.

  • Workup: Filter the hot mixture through a pad of Celite to remove manganese salts. Wash the pad with hot dioxane or DMF.

  • Isolation: Concentrate the filtrate under reduced pressure. The product often precipitates upon cooling or addition of diethyl ether.

  • Yield: Typically 75-85%.

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the -CH₂- doublet (~4.5 ppm) and appearance of the aldehyde singlet (-CHO) at ~10.2 ppm.

Method B: Reductive Amination (Library Generation)

Once the 3-formyl derivative is obtained, reductive amination is the robust method for installing solubilizing amine tails.

Chemistry Insight: The 4-quinolone system is electron-rich; however, the 3-formyl group is sufficiently reactive. Sodium Triacetoxyborohydride (STAB) is the reagent of choice as it allows for "one-pot" formation of the imine and subsequent reduction without reducing the aldehyde or the quinolone ring.

Protocol 2: One-Pot Reductive Amination

Reagents:

  • Aldehyde: 3-Formyl-4-hydroxyquinoline (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Reductant: NaBH(OAc)₃ (1.5 equiv)

  • Acid Catalyst: Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DMF/DCE mixture.

Step-by-Step:

  • Imine Formation: Suspend the aldehyde (0.5 mmol) in DCE (5 mL). Add the amine (0.55 mmol) and acetic acid (0.5 mmol). Stir at room temperature for 1-2 hours. Note: Solubility may improve as the imine forms.

  • Reduction: Add NaBH(OAc)₃ (0.75 mmol) in one portion. Stir at room temperature for 4-16 hours.

  • Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir for 15 minutes.

  • Extraction: Extract with DCM/MeOH (9:1). Note: Pure DCM may not extract the polar quinolone efficiently.

  • Purification: Flash chromatography using DCM/MeOH/NH₄OH (90:10:1).

Data Summary: Common Amine Partners

Amine ClassReactivitySolubility ImpactNotes
Morpholine HighModerateGood metabolic stability.
N-Methylpiperazine HighExcellentIntroduces basic handle for salt formation.
Benzylamine ModerateLowMay require heat for imine formation.
Aniline LowLowRequires stronger acid catalyst (e.g., Ti(OiPr)₄).

Method C: Activation via Halogenation (The Electrophilic Switch)

Direct substitution of the -OH requires activation.

Critical Warning: Reaction with Thionyl Chloride (SOCl₂) often results in the 4-chloro-3-chloromethylquinoline . If the 4-OH must be preserved, avoid neat SOCl₂.

Protocol 3: Selective Bromination (HBr/AcOH)

This method converts the benzylic-like alcohol to a bromide while maintaining the 4-hydroxy/quinolone tautomer.

Step-by-Step:

  • Suspend the 3-hydroxymethyl substrate in 33% HBr in Acetic Acid (5-10 equiv).

  • Heat to 70-80°C in a sealed tube for 4-6 hours.

  • Cool to 0°C and dilute with diethyl ether. The product often precipitates as the hydrobromide salt.

  • Usage: Use the crude bromide salt directly in nucleophilic substitutions (with excess base to neutralize the HBr).

Troubleshooting & Optimization

ChallengeRoot CauseSolution
Starting Material Insolubility Strong intermolecular H-bonding (Crystal Lattice).Use dipolar aprotic solvents (DMSO, DMF) or N-methylpyrrolidone (NMP). Heating to 60°C is often required.
4-Chlorination Side Reaction Use of SOCl₂ or POCl₃ without regulation.Use HBr/AcOH for activation (Method C) or proceed via the Aldehyde route (Method A).
Product Streaking on Silica Zwitterionic character of 4-HQs.Deactivate silica with 1% Triethylamine or use DCM/MeOH/NH₄OH eluent systems.
Incomplete Oxidation Particle size of MnO₂.Use "Activated" MnO₂ (precipitated) and use large excess (10-20 eq). Ultrasonication can help.

References

  • Chemistry of 4-Hydroxyquinolines: Reitsema, R. H.[1] "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 1948.[1]

  • Tautomerism and Reactivity: "4-Hydroxyquinoline | C9H7NO." PubChem, National Library of Medicine.

  • Reductive Amination Standards: "Reductive Amination - Common Conditions: NaBH(OAc)3." Common Organic Chemistry.

  • Selective Oxidation: "Quinone-Catalyzed Selective Oxidation of Organic Molecules." National Institutes of Health (PMC).

  • Chlorination Selectivity: "Aromatic Chlorination with Thionyl Chloride." ResearchGate.[2]

  • Quinolone Synthesis Methods: "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." MDPI.

Sources

Method

Application Note: High-Performance Synthesis of 4-Hydroxyquinoline Intermediates via Gould-Jacobs Reaction

[1] Executive Summary The Gould-Jacobs reaction remains the premier industrial and laboratory method for synthesizing the 4-hydroxyquinoline (4-quinolone) scaffold, a critical pharmacophore in fluoroquinolone antibiotics...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The Gould-Jacobs reaction remains the premier industrial and laboratory method for synthesizing the 4-hydroxyquinoline (4-quinolone) scaffold, a critical pharmacophore in fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin) and antimalarial agents.[1] While the chemistry is well-established, reproducibility often suffers due to inadequate thermal control and byproduct management during the critical cyclization phase.

This guide provides a modernized, robust protocol for the synthesis of 4-hydroxyquinoline-3-carboxylate esters and their subsequent decarboxylation. It integrates traditional high-temperature batch processing with insights into microwave-assisted acceleration and continuous flow safety, ensuring high purity and scalable yields.

Reaction Mechanism & Strategic Analysis

The Gould-Jacobs reaction proceeds through a condensation-cyclization sequence.[1][2][3][4][5] Understanding the mechanistic bottlenecks is vital for troubleshooting.

The Pathway
  • Condensation: Aniline reacts with an alkoxymethylenemalonate (typically Diethyl Ethoxymethylenemalonate, EMME ) to form an anilidomethylenemalonate intermediate.[1][4] This step is reversible and driven by the removal of ethanol.

  • Thermal Cyclization (Benzannulation): The intermediate undergoes a high-temperature intramolecular substitution (approx. 250–300°C). This is the rate-determining step, involving a specific conformational alignment to eliminate a second molecule of ethanol and close the ring.

  • Saponification & Decarboxylation (Optional): If the target is the unsubstituted 4-hydroxyquinoline, the ester is hydrolyzed and thermally decarboxylated.[2]

Mechanistic Visualization

GouldJacobsMechanism cluster_conditions Critical Process Parameters Start Aniline + EMME Inter Anilidomethylenemalonate (Enamine Intermediate) Start->Inter Condensation 100-120°C (-EtOH) Cyclic 4-Hydroxyquinoline-3-ester (Tautomer: 4-Quinolone) Inter->Cyclic Thermal Cyclization 250-280°C (-EtOH) Acid Carboxylic Acid Intermediate Cyclic->Acid Hydrolysis (NaOH/H2O) Final 4-Hydroxyquinoline Acid->Final Decarboxylation 250°C (-CO2) P1 Solvent Choice (Dowtherm A) P1->Inter P2 Temp Control (±5°C) P2->Cyclic

Figure 1: Step-wise mechanistic flow of the Gould-Jacobs reaction sequence.

Critical Parameters & Optimization

Solvent Selection: The Role of Dowtherm A

The cyclization step requires temperatures exceeding 250°C. Standard organic solvents (THF, Toluene, DMF) are unsuitable due to low boiling points or thermal instability.

  • Dowtherm A (Diphenyl ether / Biphenyl eutectic): The "Gold Standard." It boils at ~258°C, allowing the reaction to proceed at reflux under ambient pressure while providing excellent heat transfer.

  • Diphenyl Ether: A viable alternative (bp 259°C) but has a higher freezing point (26°C) compared to Dowtherm A (12°C), making handling slightly more difficult.

Temperature vs. Impurity Profile
  • < 240°C: Incomplete cyclization; accumulation of polymerized intermediate.

  • > 280°C: Charring and radical decomposition.

  • Recommendation: Maintain 255–260°C. Use an internal temperature probe, not just a hotplate setting.

Standard Operating Protocol (Batch Synthesis)

Target: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate. Scale: 50 mmol (adaptable).

Materials
  • Reagents: Aniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

  • Solvent: Dowtherm A (or Diphenyl ether).[6]

  • Equipment: 3-neck round bottom flask, Dean-Stark trap (optional for step 1), air condenser (for step 2), high-temperature heating mantle.

Step-by-Step Methodology
Phase 1: Condensation (Formation of Intermediate)[4]
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a short-path distillation head.

  • Mixing: Charge Aniline (4.65 g, 50 mmol) and EMME (11.9 g, 55 mmol). No solvent is required for this step (neat reaction).

  • Reaction: Heat the mixture to 110–120°C for 1–2 hours.

    • Observation: Ethanol will begin to distill off. Removal of ethanol drives the equilibrium forward.

  • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The aniline spot should disappear, replaced by a less polar intermediate spot.

  • Workup (Optional): If the intermediate is crystalline, cool and recrystallize from ethanol/hexane. For most routine synthesis, proceed directly to Phase 2 (telescoped process).

Phase 2: Thermal Cyclization
  • Solvent Addition: Add pre-warmed Dowtherm A (50 mL, ~10 vol) to the reaction vessel.

    • Note: Pre-warming prevents thermal shock and solubility crashes.

  • High-Heat Reflux: Raise the temperature rapidly to 255–260°C .

    • Critical: Vigorous reflux is necessary. Ensure the condenser is efficient (air cooling is often sufficient at this temp, or use high-temp silicon oil in the condenser if water cooling poses a shock risk).

  • Duration: Reflux for 30–60 minutes.

    • Mechanism Check: The second equivalent of ethanol is evolved.

  • Isolation:

    • Cool the mixture to ~80°C.

    • Add Hexane or Heptane (50 mL) slowly to the stirring mixture. The product (4-hydroxyquinoline ester) typically precipitates as an off-white/tan solid.

    • Cool to room temperature, then filter.[1][7]

    • Wash: Wash the filter cake copiously with hexane (to remove Dowtherm A) and then cold acetone.

Phase 3: Hydrolysis & Decarboxylation (If required)
  • Hydrolysis: Reflux the ester in 10% NaOH (aq) for 2–4 hours. Acidify with HCl to precipitate the 3-carboxylic acid.[1]

  • Decarboxylation: Heat the dry carboxylic acid powder in a flask (neat) or in high-boiling solvent (e.g., quinoline) to 250°C until CO2 evolution ceases.

Modern Variations: Microwave & Flow Chemistry

For high-throughput screening or safety scale-up, traditional batch methods are often replaced.

Microwave-Assisted Synthesis

Microwave irradiation overcomes the heat transfer limitations of conductive heating.

ParameterCondition
Vessel Sealed SiC or Pyrex vial
Solvent None (Neat) or Ionic Liquid
Temp/Time 250°C for 5–10 minutes
Advantage Yields often increase by 10–20%; reaction time reduced from hours to minutes.
Continuous Flow Protocol

Flow chemistry mitigates the safety risk of maintaining large volumes of solvent at 260°C.

  • Reactor: Stainless steel coil reactor (high pressure rating).

  • Back Pressure Regulator (BPR): 250–500 psi (keeps ethanol liquid, preventing gas slugs).

  • Temp: 300°C (Residence time: 2–5 mins).[7]

  • Benefit: "Superheating" allows reaction rates 100x faster than batch.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete ethanol removalUse a Dean-Stark trap or vacuum during Step 1.
Dark/Tarry Product Oxidation / OverheatingDegas Dowtherm A with N2 before use; strictly control T < 265°C.
Starting Material Remains Reversibility of Step 1Ensure slight excess of EMME (1.1–1.2 eq).
Product Oiling Out Impure IntermediateRecrystallize the intermediate before cyclization.

Safety & Hazards (E-E-A-T)

  • Thermal Hazard: Dowtherm A at 260°C causes severe burns. Use blast shields.

  • Pressure: If running in a sealed tube (microwave), calculate max pressure from ethanol generation.

  • Chemical: Anilines are toxic/carcinogenic. Handle in a fume hood.

References

  • Original Methodology: Gould, R. G.; Jacobs, W. A.[5][7][8][9] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.[7][8][9]1939 , 61, 2890.[7][8][9] Link

  • Microwave Optimization: "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation." SelectScience Application Note. Link

  • Flow Chemistry Adaptation: Lengyel, L. C., et al. "Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor." Org.[1][2][3][4][7][10] Process Res. Dev.2015 , 19, 399.[11] Link

  • Review of Quinolone Synthesis: "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules2022 , 27, 1727. Link

  • BenchChem Protocols: "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis." BenchChem.[1][3][4][6] Link

Sources

Application

Application Note: Selective Oxidation of 3-Hydroxymethyl-4-quinolinol to Aldehydes

Abstract The conversion of 3-hydroxymethyl-4-quinolinol to its corresponding aldehyde, 3-formyl-4-quinolinol (also known as 4-oxo-1,4-dihydroquinoline-3-carbaldehyde), is a pivotal transformation in the synthesis of fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conversion of 3-hydroxymethyl-4-quinolinol to its corresponding aldehyde, 3-formyl-4-quinolinol (also known as 4-oxo-1,4-dihydroquinoline-3-carbaldehyde), is a pivotal transformation in the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and quorum-sensing modulators. This application note details a robust, field-proven protocol for this oxidation. While the substrate exhibits complex tautomeric behavior and poor solubility in non-polar solvents, this guide prioritizes Activated Manganese Dioxide (MnO₂) as the reagent of choice due to its high chemoselectivity for allylic/benzylic-like alcohols. An alternative Dess-Martin Periodinane (DMP) protocol is provided for small-scale, high-value synthesis.

Introduction & Mechanistic Rationale

The Substrate Challenge

3-Hydroxymethyl-4-quinolinol exists in a tautomeric equilibrium between the enol form (4-quinolinol) and the thermodynamically favored keto form (4-quinolone) . The 3-hydroxymethyl group is electronically unique: it is "benzylic-like" due to its attachment to the pyridine ring of the quinoline system.

  • Solubility: The primary challenge is the high lattice energy of the 4-quinolone scaffold, rendering it insoluble in standard oxidation solvents (DCM, Hexanes).

  • Selectivity: Strong oxidants (KMnO₄, Jones Reagent) often over-oxidize the aldehyde to the carboxylic acid (3-carboxy-4-quinolone) or degrade the electron-rich aromatic ring.

Strategic Selection of Oxidants

To stop selectively at the aldehyde stage, we utilize oxidants that rely on chemisorption or mild ligand exchange rather than aggressive electron transfer.

MethodReagentSuitabilityKey Advantage
A (Primary) Activated MnO₂ High Heterogeneous reaction; simple workup; highly selective for benzylic alcohols.
B (Secondary) Dess-Martin (DMP) Medium Homogeneous; works at RT; tolerates sensitive functional groups.
C (Avoid) PCC/PDC Low Chromium toxicity; difficult purification (tar formation).

Experimental Protocols

Method A: Activated Manganese Dioxide (MnO₂) Oxidation

The "Gold Standard" for scale-up and robustness.

Mechanism: The reaction proceeds via a radical mechanism on the surface of the MnO₂. The alcohol absorbs onto the surface, forming a manganate ester, which then decomposes to release the aldehyde and Mn(OH)₂.

Reagents & Materials
  • Substrate: 3-Hydroxymethyl-4-quinolinol (1.0 equiv).

  • Oxidant: Activated MnO₂ (10.0 – 15.0 equiv). Note: Large excess is required due to surface area dependence.

  • Solvent: Chloroform (CHCl₃) or Acetone/DMF mixture (9:1).

  • Additives: Celite® 545 (for filtration).

Step-by-Step Protocol
  • Activation (Critical): If using commercial MnO₂ stored for >6 months, activate it by heating at 110°C in an oven for 12 hours prior to use.

  • Solvation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-hydroxymethyl-4-quinolinol (10 mmol, 1.75 g) in CHCl₃ (50 mL).

    • Optimization: If the substrate does not disperse well, add DMF (5 mL) to aid solubility.

  • Addition: Add Activated MnO₂ (100 mmol, ~8.7 g) in one portion.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 60°C) with vigorous stirring.

    • Timecourse: 4 to 16 hours. Monitor by TLC (10% MeOH in DCM). The aldehyde typically runs faster (higher R_f) than the alcohol.

  • Workup:

    • Cool the mixture to room temperature.

    • Prepare a filter pad of Celite® (approx. 2 cm thick) in a sintered glass funnel.

    • Filter the black slurry through the Celite. Rinse the cake thoroughly with warm CHCl₃ or THF to recover adsorbed product.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is usually sufficiently pure (>90%) for downstream applications. Recrystallize from Ethanol/DMF if necessary.

Method B: Dess-Martin Periodinane (DMP) Oxidation

For high-value, milligram-scale synthesis where solubility is a major hurdle.

Mechanism: DMP acts via ligand exchange, replacing acetate ligands with the alkoxide of the substrate, followed by reductive elimination of iodinane.

Reagents & Materials
  • Substrate: 3-Hydroxymethyl-4-quinolinol (1.0 equiv).

  • Oxidant: Dess-Martin Periodinane (1.2 – 1.5 equiv).

  • Solvent: Anhydrous DMSO or DMF (DCM is often too poor a solvent for quinolones).

  • Quench: Sat. NaHCO₃ / Na₂S₂O₃ (1:1 mixture).

Step-by-Step Protocol
  • Dissolution: Dissolve 3-hydroxymethyl-4-quinolinol (1 mmol, 175 mg) in anhydrous DMSO (3 mL). Ensure complete dissolution; mild heating (40°C) is permissible.

  • Oxidation: Cool to room temperature (20-25°C). Add DMP (1.2 mmol, 509 mg) in small portions over 5 minutes.

  • Stirring: Stir at room temperature under nitrogen atmosphere.

    • Timecourse: 1 to 3 hours.

  • Quench: Pour the reaction mixture into a rapidly stirring solution of sat. NaHCO₃ and sat. Na₂S₂O₃ (10 mL each). Stir for 15 minutes until the cloudy emulsion becomes clear (hydrolysis of iodine byproducts).

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Note: If the product is very polar, use CHCl₃/Isopropanol (3:1).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Flash chromatography (DCM/MeOH gradient) is recommended to remove iodine residues.

Visualization of Pathways

Reaction Scheme & Tautomerism

The following diagram illustrates the oxidation pathway and the relevant tautomeric equilibrium.

ReactionScheme cluster_tautomer Tautomeric Equilibrium Substrate 3-Hydroxymethyl-4-quinolinol (Alcohol) Intermediate Manganate Ester / Iodinane Intermediate Substrate->Intermediate MnO2 (Reflux) or DMP (RT) Product 3-Formyl-4-quinolinol (Aldehyde) Intermediate->Product Elimination SideProduct 3-Carboxy-4-quinolinol (Over-oxidation) Product->SideProduct KMnO4 or Extended Reaction T1 4-Quinolinol (Enol) T2 4-Quinolone (Keto) T1->T2 Major Form in Soln

Caption: Reaction pathway showing the selective oxidation of the alcohol to aldehyde and potential over-oxidation risks.

Decision Tree for Method Selection

MethodSelection Start Start: 3-Hydroxymethyl-4-quinolinol ScaleCheck Scale of Reaction? Start->ScaleCheck LargeScale > 1 Gram ScaleCheck->LargeScale SmallScale < 100 mg ScaleCheck->SmallScale SolubilityCheck Soluble in CHCl3? LargeScale->SolubilityCheck MethodB Method B: Dess-Martin (DMSO/DMF) SmallScale->MethodB High Value/Sensitive MethodA Method A: Activated MnO2 (Reflux CHCl3) SolubilityCheck->MethodA Yes MethodA_Mod Method A (Modified): MnO2 in Acetone/DMF SolubilityCheck->MethodA_Mod No (Suspension)

Caption: Decision matrix for selecting the optimal oxidation protocol based on scale and solubility.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (TLC) Inactive MnO₂ or poor solubility.1. Activate MnO₂ (110°C, 12h). 2. Switch solvent to 10% DMF in CHCl₃. 3. Increase MnO₂ loading to 20 equiv.
Low Yield Product trapped on MnO₂ filter cake.Wash the Celite pad with hot THF or DMF/MeOH (9:1) repeatedly. The aldehyde is often less soluble than the alcohol.
Over-oxidation Reaction time too long or wet solvent.Stop reaction immediately upon TLC completion. Ensure solvents are anhydrous (for DMP).
Product Polymerization Aldehyde instability.Store the aldehyde at -20°C under Argon. Use immediately in the next step (e.g., Knoevenagel condensation) if possible.

References

  • Manganese Dioxide Oxidation of Allylic Alcohols

    • Title: Manganese(IV) oxide - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Dess-Martin Periodinane Protocol

    • Title: Dess-Martin Periodinane (DMP) Oxidation.[2]

    • Source: Chemistry Steps.[3][4][5][6][7][8]

    • URL:[Link]

  • Quinolone Chemistry & Tautomerism

    • Title: 4-Quinolone - Wikipedia (General reactivity and tautomerism context).
    • Source: Wikipedia.[9]

    • URL:[Link][9]

  • Synthesis of Quinolone Aldehydes (Related Substrates)

    • Title: N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)
    • Source: N
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving recrystallization issues with 4-Hydroxy-3-hydroxymethylquinoline

Topic: Resolving Recrystallization & Purification Issues Ticket ID: #REC-4H3HMQ-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Hidden" Chemistry Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Recrystallization & Purification Issues

Ticket ID: #REC-4H3HMQ-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Hidden" Chemistry

Welcome to the technical support hub for 4-Hydroxy-3-hydroxymethylquinoline (4-H-3-HMQ) . If you are struggling with this molecule, you are likely treating it as a standard phenol or quinoline. It is neither.

The Core Issue: This molecule exhibits prototropic tautomerism .[1] In the solid state and polar solvents, it exists predominantly as the 4-quinolinone (keto form), not the 4-hydroxyquinoline (enol form).

  • Consequence: It has a significantly higher melting point and lower solubility in non-polar solvents than predicted for the "hydroxy" tautomer.

  • The Trap: The 3-hydroxymethyl group adds a layer of complexity, creating strong intermolecular hydrogen bonding networks that stabilize amorphous oils (LLPS - Liquid-Liquid Phase Separation) over crystalline lattices.

This guide addresses the three most common support tickets we receive: Oiling Out , Insolubility , and Oxidative Discoloration .

Module 1: The "Oiling Out" Phenomenon

User Issue: "My product separates as a sticky brown oil at the bottom of the flask instead of crystallizing upon cooling."

Root Cause Analysis

You are encountering Metastable Liquid-Liquid Phase Separation (LLPS) . The 3-hydroxymethyl group makes the molecule highly polar, while the aromatic core is hydrophobic. When you cool the solution or add an antisolvent, the "oil phase" (a solute-rich liquid) becomes thermodynamically stable before the crystal phase can nucleate.

Troubleshooting Protocol: The "Cloud Point Seeding" Technique

Do not simply cool the solution to 0°C. Rapid cooling guarantees oil.

Step-by-Step Resolution:

  • Solvent Switch: If you are using Ethanol/Water, switch to Methanol/Isopropyl Acetate (iPrOAc) or DMF/Acetonitrile . Water often promotes oiling in hydroxymethyl-quinolines due to hydration shells.

  • Dissolution: Dissolve the crude oil in the minimum amount of boiling Methanol (or DMF if highly insoluble).

  • The Critical Step (Seeding):

    • Remove from heat.

    • Add the antisolvent (e.g., iPrOAc) dropwise only until a faint, permanent turbidity (cloudiness) appears.

    • STOP. Do not add more antisolvent.

    • Add a seed crystal immediately. (If you lack seeds, scratch the glass vigorously).

  • Isothermal Aging: Hold the temperature constant (e.g., 40-50°C) for 1-2 hours. You must allow the oil droplets to redissolve and transfer onto the crystal lattice.

  • Slow Cooling: Once a crystal bed is visible, cool to room temperature at a rate of 10°C/hour.

Visual Logic: Troubleshooting Oiling Out

Recrystallization_Logic Start Start: Crude 4-H-3-HMQ Solvent Dissolve in Boiling Solvent (MeOH or DMF) Start->Solvent Check Is solution clear? Solvent->Check Filter Hot Filtration (Remove insolubles) Check->Filter No (Solids present) Cool Cool to Cloud Point Check->Cool Yes Filter->Cool State State of Matter? Cool->State Oil OILING OUT DETECTED (Sticky liquid phase) State->Oil Liquid Droplets Crystals Crystalline Precipitate State->Crystals Solid Lattice Remedy1 Reheat to redissolve Oil->Remedy1 Remedy2 Add Seed Crystals Remedy1->Remedy2 Remedy3 Isothermal Aging (Hold T constant) Remedy2->Remedy3 Remedy3->State

Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Module 2: Solubility & Solvent Selection

User Issue: "I cannot find a solvent that dissolves the compound without using massive volumes."

Expert Insight: The Tautomer Trap

Because 4-H-3-HMQ behaves as a vinylogous amide (4-quinolinone) , it has high lattice energy. It will not dissolve in standard organic solvents like Dichloromethane (DCM), Diethyl Ether, or Toluene.

Solvent Compatibility Matrix
Solvent ClassSolventSolubility RatingUsage Recommendation
Primary Solvents Acetic Acid (Glacial) High Best for initial dissolution; requires antisolvent (Water) to precipitate.
DMF / DMSO High Excellent solvent power, but hard to remove. Use only if alcohols fail.
Methanol (Hot) Moderate Recommended. Good balance of solubility vs. recovery.[2]
Ethanol (Hot) Low-Moderate Often requires large volumes.
Antisolvents Water Variable Effective, but pH dependent (see Module 3). Can cause oiling.
Acetonitrile Good Good antisolvent for DMF/Methanol systems.
Diethyl Ether Poor Avoid. Precipitates amorphous solids too fast.

Module 3: Yield Optimization (pH Switching)

User Issue: "I lost 80% of my product in the mother liquor."

The "Amphoteric" Recovery Protocol

This molecule is amphoteric. It forms salts with both acids (protonating the pyridine nitrogen) and bases (deprotonating the hydroxyl).

  • Isoelectric Point (pI): The molecule is least soluble at its neutral zwitterionic state, typically around pH 6.5 – 7.5 .

Self-Validating Protocol:

  • Dissolution: Dissolve the crude material in 1M NaOH (forms the sodium salt, highly soluble).

  • Filtration: Filter this alkaline solution to remove non-acidic impurities (e.g., unreacted anilines).

  • Precipitation:

    • Slowly add Acetic Acid or dilute HCl while stirring.

    • Monitor pH.[3] As you approach pH 8, solids will form.

    • Target: Adjust exactly to pH 7.0 .

  • Digestion: Heat the slurry to 60°C for 30 minutes (Ostwald ripening) to grow filterable crystals, then cool and filter.

Visual Logic: Acid-Base Purification Workflow

AcidBase_Purification Crude Crude Mixture Base Add 1M NaOH (pH > 12) Crude->Base Filter Filter Insoluble Impurities Base->Filter Filtrate Clear Filtrate (Na-Salt of 4-H-3-HMQ) Filter->Filtrate Acid Slowly add Acetic Acid Filtrate->Acid pH_Check Target pH 6.5 - 7.0 (Isoelectric Point) Acid->pH_Check Precip Precipitation pH_Check->Precip

Figure 2: Workflow for isoelectric precipitation, utilizing the amphoteric nature of the quinoline core.

Module 4: Color Impurities (Oxidation)

User Issue: "The product is tan/brown. It should be off-white."

Mechanism

Quinoline derivatives are electron-rich and prone to air oxidation, particularly at the 3-hydroxymethyl position (oxidizing to aldehyde) or the phenol ring.

Corrective Action:

  • Deoxygenation: Sparge your recrystallization solvent (Methanol) with Nitrogen or Argon for 15 minutes before heating.

  • Activated Carbon (The Right Way):

    • Add activated carbon (5 wt%) to the boiling solution.

    • Crucial: Do not boil for >5 minutes (carbon can catalyze oxidation in some quinolines).

    • Filter through Celite while hot.

  • Add Antioxidant: Adding a trace amount (0.1%) of Sodium Bisulfite to the aqueous antisolvent can prevent re-oxidation during crystallization.

References

  • Elderfield, R. C., & Maggiolo, A. D. (1951).[4] Preparation of 4-hydroxyquinoline compounds.[3][4][5][6][7][8][9][10][11][12] U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office. Link

    • Core Reference: Establishes the foundational solubility and purification logic for 4-hydroxyquinoline deriv
  • Grohe, K. (1987). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.[4][6][7][10] European Patent EP0245690A1. Link

    • Core Reference: Details the synthesis and purification of 3-substituted quinolines, highlighting the tautomeric solubility challenges.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[4] Journal of the American Chemical Society, 61(10), 2890–2895. Link

    • Core Reference: The classic mechanism describing the cyclization and properties of the 4-hydroxyquinoline scaffold.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Optimization

Overcoming O-alkylation vs N-alkylation competition in 4-hydroxyquinolines

Topic: Overcoming O-alkylation vs N-alkylation competition in 4-hydroxyquinolines Content type: Technical Support Center Guide Executive Summary & Mechanistic Insight The alkylation of 4-hydroxyquinoline (which exists in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming O-alkylation vs N-alkylation competition in 4-hydroxyquinolines Content type: Technical Support Center Guide

Executive Summary & Mechanistic Insight

The alkylation of 4-hydroxyquinoline (which exists in tautomeric equilibrium with 4-quinolone ) presents a classic problem of ambident nucleophilicity . The deprotonated anion possesses two reactive centers: the Nitrogen (N1) and the Oxygen (O4).

  • The Challenge: Achieving high regioselectivity is difficult because the reaction outcome is governed by a complex interplay of solvent polarity , counter-ion effects , electrophile hardness , and thermodynamic vs. kinetic control .

  • The Reality:

    • N-Alkylation (4-quinolone formation): Generally favored under thermodynamic control using alkali metal bases in polar aprotic solvents. N-alkylation preserves the aromaticity of the adjacent benzene ring but disrupts the pyridine ring's aromaticity (though the 4-quinolone system is highly stable).

    • O-Alkylation (4-alkoxyquinoline formation): Generally favored under kinetic control , specific metal coordination (Silver salts), or via the Mitsunobu reaction .

This guide provides self-validating protocols to force the reaction down the desired pathway.

Decision Logic & Reaction Pathways

Before starting, determine your target and select the corresponding workflow.

AlkylationPathways Start Target Molecule? N_Alkyl N-Alkyl-4-Quinolone (Thermodynamic Product) Start->N_Alkyl I need the N-isomer O_Alkyl 4-Alkoxyquinoline (Kinetic/Chemospecific) Start->O_Alkyl I need the O-isomer Cond_N Protocol A: Polar Aprotic Solvent (DMF) + Alkali Base (K2CO3/Cs2CO3) N_Alkyl->Cond_N Standard Approach Cond_O_Ag Protocol B: Silver Salt (Ag2CO3) + Non-polar Solvent O_Alkyl->Cond_O_Ag Alkyl Halides Cond_O_Mits Protocol C: Mitsunobu Reaction (PPh3 / DEAD) O_Alkyl->Cond_O_Mits Alcohols

Figure 1: Decision tree for selecting experimental conditions based on the desired regioisomer.

Troubleshooting Guide (Q&A)

Scenario A: "I need N-alkylation, but I'm seeing 10-20% O-alkylated impurity."

Q1: Why is the O-isomer forming despite using K₂CO₃ in DMF? Technical Insight: While N-alkylation is thermodynamically preferred, the Oxygen atom bears significant negative charge density in the resonance hybrid.

  • Cause: The "Hard/Soft Acid Base" (HSAB) mismatch.[1] If you are using a "hard" alkylating agent (e.g., alkyl tosylates or sulfates) or if the reaction is not allowed to equilibrate, the "hard" Oxygen attacks the electrophile.

  • Fix:

    • Switch Electrophile: Use Alkyl Iodides (softer electrophiles) rather than bromides or sulfonates.

    • Temperature: Increase temperature (to ~80-100°C). N-alkylation is often the thermodynamic product; higher heat helps reverse kinetic O-alkylation (if reversible) or overcome the activation barrier for N-attack.

    • Solvent: Ensure the solvent is strictly anhydrous DMF or DMSO . Protic solvents (water/alcohols) solvate the anion and can alter the nucleophilicity ratio.

Q2: Does the counter-ion matter? Answer: Yes.

  • Lithium (Li⁺): Coordinates tightly to Oxygen (hard-hard interaction), effectively "capping" it and forcing reaction at Nitrogen.

  • Cesium (Cs⁺): The "Cesium Effect" increases the solubility of the anion and provides a "naked" anion, which is highly reactive. While often good for difficult N-alkylations, it can sometimes reduce selectivity if the electrophile is very reactive.

  • Recommendation: Start with K₂CO₃ . If conversion is low, switch to Cs₂CO₃ . If O-alkylation is high, try LiH or Li₂CO₃ (though reaction rates will drop).

Scenario B: "I need O-alkylation, but the Mitsunobu reaction failed."

Q3: My 4-hydroxyquinoline didn't react under standard Mitsunobu conditions (PPh₃/DEAD). Why? Technical Insight: The pKa of 4-hydroxyquinoline is roughly 11. Standard Mitsunobu reagents (DEAD/DIAD) work best for nucleophiles with pKa < 11. However, sterics or solubility can kill this reaction.

  • Fix 1 (Reagent): Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) or TMAD , which are capable of activating less acidic nucleophiles.

  • Fix 2 (Order of Addition): Premix the 4-hydroxyquinoline, Alcohol, and PPh₃ before adding the Azo-reagent dropwise. This prevents the Azo-reagent from reacting with itself or the base ineffectively.

Q4: Can I use alkyl halides for O-alkylation? Answer: Yes, but you must block the Nitrogen or use the Silver Salt Method .

  • The Silver Protocol: Reaction with Ag₂CO₃ in a non-polar solvent (Benzene, Toluene, or even CHCl₃).

  • Mechanism: Silver coordinates to the Nitrogen lone pair (or the halide of the electrophile), and the heterogeneity of the reaction surface seems to favor the Oxygen attack. This is the "gold standard" (or silver standard) for O-alkylation with halides.

Experimental Protocols

Protocol A: Selective N-Alkylation (Target: 1-Alkyl-4-quinolone)

Use this for robust scale-up of the N-isomer.

  • Reagents: 4-Hydroxyquinoline (1.0 equiv), Alkyl Iodide (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: Anhydrous DMF (0.5 M concentration).

  • Procedure:

    • Charge flask with 4-Hydroxyquinoline and K₂CO₃.

    • Add DMF and stir at Room Temp (RT) for 15 min to ensure deprotonation.

    • Add Alkyl Iodide dropwise.[2]

    • Heat to 80°C for 4–12 hours.

    • Monitor: TLC/LCMS. N-alkyl products are typically more polar than O-alkyl products.

  • Workup: Pour into ice water. The N-alkyl quinolone often precipitates. If not, extract with DCM.

  • Validation:

    • 1H NMR: Look for the N-CH₂ signal (typically

      
       4.0–4.5 ppm).
      
    • C13 NMR: The Carbonyl Carbon (C4) will be

      
      175–178 ppm (characteristic of quinolone C=O).
      
Protocol B: Selective O-Alkylation (Target: 4-Alkoxyquinoline)

Use this when you have an Alkyl Halide electrophile.

  • Reagents: 4-Hydroxyquinoline (1.0 equiv), Alkyl Halide (1.2 equiv), Ag₂CO₃ (1.1 equiv) .

  • Solvent: Toluene or Benzene (0.2 M). Note: Benzene is toxic; Toluene is a viable alternative but may require longer times.

  • Procedure:

    • Mix substrate, Ag₂CO₃, and Alkyl Halide in Toluene.

    • Protect from light (foil wrap) due to silver sensitivity.

    • Heat to reflux (or 80°C) for 12–24 hours.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.[2]

  • Validation:

    • 1H NMR: Look for the O-CH₂ signal (typically

      
       4.5–5.0 ppm, often downfield of N-alkyl).
      
    • C13 NMR: The C4 carbon will be

      
      160–165 ppm (characteristic of C-O aromatic bond, distinct from C=O).
      
Protocol C: Mitsunobu O-Alkylation

Use this when you have an Alcohol electrophile.

  • Reagents: 4-Hydroxyquinoline (1.0 equiv), Alcohol (R-OH, 1.1 equiv), PPh₃ (1.5 equiv), DIAD (1.5 equiv).

  • Solvent: Anhydrous THF or DCM.

  • Procedure:

    • Dissolve Substrate, Alcohol, and PPh₃ in THF.[3] Cool to 0°C.[2][3]

    • Add DIAD dropwise over 20 mins.

    • Warm to RT and stir 12–24 h.

  • Validation: Same NMR signatures as Protocol B.

Comparative Data: Conditions vs. Selectivity

ConditionBase / AdditiveSolventMajor ProductSelectivity (Approx)Mechanism
Standard K₂CO₃DMF / DMSON-Alkyl 90:10 (N:O)Thermodynamic / Dipolar
Silver Ag₂CO₃Toluene / CHCl₃O-Alkyl 5:95 (N:O)Metal Coordination / Kinetic
Mitsunobu PPh₃ / DEADTHFO-Alkyl < 1:99 (N:O)Oxy-phosphonium activation
Phase Transfer NaOH / TBABH₂O / DCMN-Alkyl 80:20 (N:O)Interfacial Anion

Visualizing the Mechanism

The tautomeric equilibrium dictates the reactive species. Note how the choice of conditions shifts the equilibrium or traps a specific form.

Mechanism Tautomer 4-Hydroxyquinoline (Tautomeric Eq.) Anion Ambident Anion (Delocalized Charge) Tautomer->Anion Base Path_N Path A: N-Attack (Soft/Thermodynamic) Reagent: RX / Polar Solv Anion->Path_N K2CO3 / DMF Path_O Path B: O-Attack (Hard/Kinetic/Ag+) Reagent: Ag2CO3 / RX Anion->Path_O Ag+ Coordination Product_N 4-Quinolone (Stable C=O) Path_N->Product_N Product_O 4-Alkoxyquinoline (Aromatic Pyridine Ring) Path_O->Product_O

Figure 2: Mechanistic divergence of the ambident anion.

References

  • Selective O-Alkylation using Silver Carbonate

    • Morel, A. F., et al. "Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation of 4-Hydroxy-2-quinolones."[4] Synlett, 2005.

  • Mitsunobu Reaction Selectivity

    • Hartung, R. E., et al. "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols."[5] Heterocycles, 2013.

  • General N-Alkylation Optimization

    • BenchChem Technical Guides. "Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines" (Applicable principles for N-heterocycles).
  • Tautomerism and Reactivity Review

    • "4-Hydroxy-2(1H)-quinolone.[6][7][8] Part 1: Synthesis and Reactions." ResearchGate Review.

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 4-Hydroxy-3-hydroxymethylquinoline signals

Technical Comparison & Analysis Guide Executive Summary & Structural Context Molecule: 4-Hydroxy-3-hydroxymethylquinoline (CAS: 30346-60-2) Synonyms: 3-(Hydroxymethyl)quinolin-4-ol; 3-Hydroxymethyl-4(1H)-quinolinone.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison & Analysis Guide

Executive Summary & Structural Context

Molecule: 4-Hydroxy-3-hydroxymethylquinoline (CAS: 30346-60-2) Synonyms: 3-(Hydroxymethyl)quinolin-4-ol; 3-Hydroxymethyl-4(1H)-quinolinone.[1] Primary Application: Synthetic intermediate for quinoline-based antimalarials, kinase inhibitors, and antibiotics.

This guide provides an in-depth interpretation of the 1H NMR spectrum for 4-Hydroxy-3-hydroxymethylquinoline. A critical "Expert Insight" for this molecule is the keto-enol tautomerism . While often named as a "hydroxy" quinoline, in polar aprotic solvents (like DMSO-d6), it exists predominantly as the 4(1H)-quinolinone (keto form) . Failure to recognize this leads to misinterpretation of the N-H signal and aromatic coupling patterns.[1]

Tautomeric Equilibrium

The following diagram illustrates the structural reality in solution, which dictates the NMR signals you will observe.

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Favored in: Gas Phase/Non-polar Keto Keto Form (4(1H)-Quinolone) Favored in: DMSO-d6/Polar *OBSERVED SPECIES* Enol->Keto Solvent Stabilization (H-bonding) Keto->Enol

Figure 1: Tautomeric equilibrium shifting toward the 4-quinolone form in DMSO-d6, resulting in a distinct N-H signal.

Experimental Protocol (Self-Validating)

To ensure reproducible data comparable to literature standards, follow this protocol.

Solvent Choice: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]

  • Why? It solubilizes the polar quinolone core and slows proton exchange, allowing observation of the sharp N-H and O-H multiplets. CDCl3 often results in broad, uninterpretable signals due to aggregation and rapid exchange.

Sample Preparation:

  • Mass: 5–10 mg of dry solid.

  • Volume: 0.6 mL DMSO-d6 (99.9% D).

  • Tube: 5mm standard NMR tube.

  • Acquisition: 16–32 scans, 30°C (303 K).

  • Referencing: Calibrate residual DMSO quintet to 2.50 ppm .

Detailed Spectral Interpretation

The spectrum is divided into three distinct zones.

Zone A: Exchangeable Protons (10.0 – 13.0 ppm & 4.5 – 5.5 ppm)[1]
  • N-H (Position 1): Appears as a broad singlet or doublet between 11.5 – 12.2 ppm .

    • Diagnostic: Disappears upon D2O shake.[1] Its presence confirms the quinolone (keto) tautomer.

  • O-H (Hydroxymethyl): Appears as a triplet (or broad singlet) around 4.8 – 5.2 ppm .[1]

    • Coupling: If the sample is dry and neutral, this couples to the CH2 protons (

      
       Hz).
      
Zone B: Aromatic Region (7.0 – 8.3 ppm)

The quinolone core creates a specific deshielding pattern.

  • H-2 (Singlet, ~7.8 – 8.0 ppm): This is the most critical diagnostic peak.

    • Differentiation: In unsubstituted 4-quinolone, H-2 couples to H-3 (

      
       Hz).[1] Here, substitution at C-3 removes this coupling, collapsing H-2 to a sharp singlet .
      
  • H-5 (Doublet, ~8.1 ppm): Deshielded by the peri-effect of the C=O carbonyl group.

  • H-8 (Doublet, ~7.6 ppm): Adjacent to the Nitrogen.[2]

  • H-6 & H-7 (Multiplets, 7.3 – 7.7 ppm): Typical overlapping aromatic signals.

Zone C: Aliphatic Region (4.0 – 5.0 ppm)[1]
  • CH2 (Methylene, ~4.4 – 4.6 ppm):

    • Appears as a doublet (if coupling to OH is preserved) or a singlet (if OH is exchanging).[1]

    • Shift Logic: The electron-deficient quinolone ring deshields these protons significantly compared to a standard benzyl alcohol.[1]

Master Data Table: 4-Hydroxy-3-hydroxymethylquinoline (in DMSO-d6)[1]
PositionTypeShift (δ ppm)MultiplicityIntegralAssignment Logic
NH (1) Exchangeable11.8 – 12.2 br s1HQuinolone N-H (Keto form)
H-2 Aromatic7.95 – 8.05 s1HDeshielded by C=N/C=O; Singlet due to C3 subst.[1]
H-5 Aromatic8.10 – 8.15 dd / d1HPeri-deshielding from C=O
H-7 Aromatic7.60 – 7.68 ddd / t1HMeta to N/C=O
H-8 Aromatic7.50 – 7.58 d1HOrtho to N
H-6 Aromatic7.30 – 7.40 ddd / t1HShielded relative to H5/H8
OH Exchangeable4.90 – 5.10 t / br s1HHydroxyl proton (variable)
CH2 Aliphatic4.40 – 4.55 d / s2HMethylene bridge

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule with its most common precursor (Ethyl ester) and the unsubstituted analog to highlight diagnostic changes.

Comparison 1: Target vs. Precursor (Ethyl 4-hydroxyquinoline-3-carboxylate)

The synthesis typically involves reducing the ester to the alcohol.[1]

FeaturePrecursor (Ester)Target (Alcohol) Diagnostic Change
Aliphatic Quartet (~4.2 ppm) + Triplet (~1.3 ppm)Singlet/Doublet (~4.5 ppm) Loss of Ethyl pattern; Appearance of CH2
H-2 Signal Singlet (~8.5 ppm)Singlet (~8.0 ppm) Upfield shift due to loss of electron-withdrawing Ester
Exchangeable NH onlyNH + OH Appearance of OH signal
Comparison 2: Target vs. Unsubstituted 4-Hydroxyquinoline

Used to verify substitution at the 3-position.[1]

FeatureUnsubstituted (4-Quinolone)Target (3-Hydroxymethyl) Diagnostic Change
H-2 Signal Doublet (

Hz)
Singlet Loss of coupling to H-3
H-3 Signal Doublet (~6.0 ppm)Absent Disappearance of alkene-like proton
C-3 Subst. NoneCH2OH Appearance of methylene signal

Structural Assignment Workflow (Logic Diagram)

Use this logic flow to confirm the identity of your synthesized product.

AssignmentLogic Start Start: Acquire 1H NMR (DMSO-d6) CheckRegion1 Check 11-12 ppm: Is there a broad singlet? Start->CheckRegion1 IsQuinolone Yes: Confirms Quinolone Core (Keto form) CheckRegion1->IsQuinolone Yes CheckRegion2 Check 7.9-8.1 ppm (H-2): Is it a Singlet or Doublet? IsQuinolone->CheckRegion2 IsSubstituted Singlet: Confirms 3-Substitution CheckRegion2->IsSubstituted Singlet IsUnsubstituted Doublet: Unsubstituted (Impurity) CheckRegion2->IsUnsubstituted Doublet CheckRegion3 Check 4.0-5.5 ppm: Look for CH2 and OH IsSubstituted->CheckRegion3 FinalConfirm Found CH2 (~4.5) + OH (~5.0)? Product Confirmed: 4-Hydroxy-3-hydroxymethylquinoline CheckRegion3->FinalConfirm Signals Present

Figure 2: Step-by-step logic flow for confirming the structure of 4-Hydroxy-3-hydroxymethylquinoline.

References

  • ChemicalBook. 4-Hydroxyquinoline (CAS 611-36-9) 1H NMR Spectrum. Retrieved from .[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. Retrieved from .[1]

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[3] Tautomerism of 4-Hydroxy-4(1H)quinolone.[1][4] Heterocyclic Communications.[1][3][5] Retrieved from .[1]

  • BenchChem. Interpreting NMR Spectra of 2,4-Dihydroxyquinoline and its Derivatives. Retrieved from .

Sources

Comparative

A Comparative Guide to 2D NMR Techniques for Validating the Structure of 3-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The precise determination of the substitution...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The precise determination of the substitution pattern on this heterocyclic system is critical as it profoundly dictates biological activity. While 1D NMR provides initial insights, complex substitution patterns, particularly in the aromatic regions, often lead to signal overlap and ambiguous assignments.[1][2][3] This guide provides an in-depth comparison of 2D NMR techniques, offering a robust, self-validating workflow for the unambiguous structural elucidation of 3-substituted quinolines.

The Challenge with 1D NMR in Quinolines

Signal crowding in the aromatic region of a ¹H NMR spectrum of a quinoline derivative is a common hurdle.[3] The similar electronic environments of the protons on both the pyridine and benzene rings can result in overlapping multiplets, making definitive assignments based on chemical shifts and coupling constants alone unreliable.[2][3] This ambiguity necessitates the use of two-dimensional NMR techniques, which disperse the signals into a second dimension, resolving overlap and revealing crucial connectivity information.[4][5]

A Multi-faceted Approach: Comparing Key 2D NMR Experiments

A combination of 2D NMR experiments is essential for a comprehensive and unambiguous structural assignment. Each technique provides a unique piece of the structural puzzle.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment is the foundational 2D NMR technique that identifies protons that are spin-coupled to each other, typically through two or three bonds.[1][5] This is invaluable for tracing the proton networks within the quinoline's two ring systems.

  • What it reveals: Direct proton-proton couplings. For a 3-substituted quinoline, COSY will help identify adjacent protons, for instance, the coupling between H-5 and H-6, H-6 and H-7, and H-7 and H-8 on the carbocyclic ring.[2]

  • Limitations: COSY does not provide information about quaternary carbons or long-range connectivities that are crucial for placing substituents.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates proton signals with their directly attached carbon atoms.[4][6][7] This is a powerful tool for resolving proton signal overlap by spreading the signals based on the much wider chemical shift range of ¹³C.[3][5]

  • What it reveals: One-bond ¹H-¹³C correlations. This allows for the direct assignment of protonated carbons. An edited HSQC can further differentiate between CH/CH₃ and CH₂ groups.[6]

  • Limitations: HSQC does not show correlations to quaternary carbons, which are key structural nodes.

HMBC (Heteronuclear Multiple Bond Correlation): The Key to the Full Skeleton

The HMBC experiment is arguably the most critical for elucidating the complete carbon skeleton by revealing long-range (typically 2-3 bond) correlations between protons and carbons.[4][6][8]

  • What it reveals: Two- and three-bond ¹H-¹³C correlations. This is essential for:

    • Assigning Quaternary Carbons: Protons will show correlations to non-protonated carbons two or three bonds away. For example, H-8 will typically show a three-bond correlation to the quaternary carbon C-4a.[3]

    • Confirming Substituent Position: The protons on the substituent at the 3-position will show HMBC correlations to C-3 and C-4 of the quinoline ring, definitively placing the substituent.

  • Causality in Interpretation: The strength of HMBC correlations can sometimes be informative. In aromatic systems, ³JCH couplings are often stronger than ²JCH couplings.[9] However, the absence of an HMBC correlation does not definitively rule out a connectivity, as the coupling constant can be close to zero for certain dihedral angles.[6]

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity

NOESY and ROESY experiments detect protons that are close to each other in space, irrespective of through-bond coupling.[10][11][12][13] This is particularly useful for determining the regiochemistry and stereochemistry of substituents.

  • What it reveals: Through-space correlations between protons. For a 3-substituted quinoline, a NOESY or ROESY experiment can show a correlation between the substituent's protons and H-2 and H-4 on the quinoline ring, providing further confirmation of its position.

  • Choosing Between NOESY and ROESY: The choice depends on the molecular weight of the compound. For small molecules (MW < 600), NOESY is typically used.[11] For medium-sized molecules where the NOE may be close to zero, ROESY is preferred as the ROE is always positive.[11][14]

A Self-Validating Experimental Workflow

The following workflow ensures a logical progression from initial observation to unambiguous structural validation.

G A 1. Acquire 1D NMR (¹H, ¹³C, DEPT) B 2. Acquire COSY (Identify ¹H-¹H Spin Systems) A->B C 3. Acquire HSQC (Assign Protonated Carbons) B->C D 4. Acquire HMBC (Assign Quaternary Carbons & Connect Fragments) C->D E 5. Acquire NOESY/ROESY (Confirm Spatial Proximity) D->E F 6. Final Structure Validation (Cross-Correlate All Data) E->F

Caption: A logical workflow for the structural elucidation of 3-substituted quinolines using 2D NMR.

Experimental Protocol: A Practical Example

This section provides a generalized, step-by-step methodology for the NMR analysis of a novel 3-substituted quinoline.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the compound for ¹H and 2D NMR experiments, and 20-50 mg for ¹³C NMR.[4]

  • Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.[4]

  • Dissolve the sample in approximately 0.6-0.7 mL of the solvent in a clean vial before transferring to a 5 mm NMR tube.[4]

2. NMR Data Acquisition:

  • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra. A DEPT-135 experiment is also recommended to differentiate between CH/CH₃ and CH₂ signals.

  • 2D COSY: Use a standard gradient-selected COSY pulse sequence.

  • 2D HSQC: Acquire a multiplicity-edited, gradient-selected HSQC to correlate protons with their attached carbons and determine the multiplicity of each carbon.

  • 2D HMBC: Acquire a gradient-selected HMBC experiment. It is often beneficial to run two HMBC experiments optimized for different long-range coupling constants (e.g., 5 Hz and 10 Hz) to capture a wider range of correlations.[6]

  • 2D NOESY/ROESY: Choose the appropriate experiment based on the molecular weight. A mixing time of 300-800 ms is a good starting point for small to medium-sized molecules.

Data Interpretation: A Hypothetical Case Study

Consider a hypothetical 3-substituted quinoline with an ethyl group at the 3-position. The following table summarizes the expected key 2D NMR correlations that would validate this structure.

Experiment Observed Proton Correlates With Inference
COSY H-2 (singlet)No correlationsIsolated proton.
H-4 (singlet)No correlationsIsolated proton.
H-5 (doublet)H-6 (triplet)H-5 and H-6 are adjacent.
H-6 (triplet)H-5, H-7H-6 is adjacent to H-5 and H-7.
H-7 (triplet)H-6, H-8H-7 is adjacent to H-6 and H-8.
H-8 (doublet)H-7H-8 and H-7 are adjacent.
Ethyl-CH₂Ethyl-CH₃Protons of the ethyl group are coupled.
HSQC H-2C-2Assigns the ¹³C chemical shift of C-2.
H-4C-4Assigns the ¹³C chemical shift of C-4.
H-5C-5Assigns the ¹³C chemical shift of C-5.
H-6C-6Assigns the ¹³C chemical shift of C-6.
H-7C-7Assigns the ¹³C chemical shift of C-7.
H-8C-8Assigns the ¹³C chemical shift of C-8.
Ethyl-CH₂Ethyl-CH₂ CarbonAssigns the ¹³C chemical shift of the methylene carbon.
Ethyl-CH₃Ethyl-CH₃ CarbonAssigns the ¹³C chemical shift of the methyl carbon.
HMBC Ethyl-CH₂C-3, C-4, C-2Crucial: Confirms the ethyl group is attached to C-3.
H-2C-3, C-4, C-8aConfirms connectivity around the nitrogen.
H-4C-3, C-5, C-4aConfirms connectivity and position relative to the carbocyclic ring.
H-8C-7, C-4a, C-8aHelps assign the quaternary carbons of the carbocyclic ring.
NOESY/ROESY Ethyl-CH₂H-2, H-4Crucial: Confirms the spatial proximity of the ethyl group to H-2 and H-4, validating the 3-substitution.

Visualizing the Connectivity

The following diagram illustrates the key HMBC and NOESY correlations that would unambiguously confirm the structure of 3-ethylquinoline.

Caption: Key HMBC and NOESY correlations for validating the structure of 3-ethylquinoline.

Conclusion

While 1D NMR is the starting point for structural analysis, its limitations in complex aromatic systems like quinolines are significant. A systematic and combined application of 2D NMR techniques—COSY, HSQC, HMBC, and NOESY/ROESY—provides a self-validating and unambiguous methodology for structural elucidation. By carefully analyzing the through-bond and through-space correlations, researchers can confidently determine the precise substitution pattern of 3-substituted quinolines, a critical step in the development of novel therapeutics.

References

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

  • Nuclear Overhauser effect. Wikipedia. [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • NOESY and ROESY. University of California, San Diego. [Link]

  • Heteronuclear Multiple Bond Correlation (HMBC) Spectra. ResearchGate. [Link]

  • HSQC and HMBC. Columbia University. [Link]

  • Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]

  • NOESY vs ROESY for Large Molecules. University of Ottawa NMR Facility Blog. [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Hydroxy-3-hydroxymethylquinoline: Safe Handling &amp; Disposal Protocol

[1][2] Executive Summary & Chemical Profile[3][4] 4-Hydroxy-3-hydroxymethylquinoline (often an intermediate in antimalarial or antibiotic drug synthesis) presents specific disposal challenges due to its nitrogen-heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile[3][4]

4-Hydroxy-3-hydroxymethylquinoline (often an intermediate in antimalarial or antibiotic drug synthesis) presents specific disposal challenges due to its nitrogen-heterocyclic core.[1] Unlike simple organic solvents, this compound possesses amphoteric properties due to the basic nitrogen and the acidic phenolic hydroxyl (often existing in the 4-quinolone tautomeric form).

Field Insight: Do not treat this merely as "generic organic waste." The hydroxymethyl group (


) increases polarity and water solubility compared to the parent quinoline, significantly heightening the risk of rapid aquatic dispersal if containment fails. Strict isolation from municipal water streams is the primary environmental objective.
Physical & Chemical Properties (Disposal Context)[5][6]
PropertyValue / CharacteristicOperational Implication
State Solid (Powder/Crystal)Primary disposal via solid waste incineration.[1]
Solubility Low in water; Soluble in hot alcohol/acidsRinse glassware with acidified methanol, not just water.
Reactivity Amphoteric; Incompatible with strong oxidizersCRITICAL: Do not store near nitric acid or chromic acid waste.
Toxicity Irritant; Aquatic Toxin (Class: N-Heterocycle)Zero-discharge policy for drains.[1]

Hazard Identification & Segregation Strategy

Effective disposal begins with accurate characterization. This compound falls under the "Nitrogen Heterocycle" class.[2][3] While specific UN numbers may vary by synthesis batch or jurisdiction, use the following default classification for waste labeling to ensure maximum safety margins.

Waste Classification Matrix
ParameterClassification Standard
Primary Hazard Toxic / Irritant (Target Organs: Eyes, Respiratory System)
RCRA Status (USA) Not explicitly P/U-listed, but treat as Characteristic Hazardous Waste (Toxicity) due to quinoline core.[1]
Waste Stream Non-Halogenated Organic (Solid or Liquid)
DOT Shipping Name Toxic solids, organic, n.o.s.[1] (quinoline derivative)

Step-by-Step Disposal Procedures

This protocol is designed as a self-validating system . You cannot proceed to the next step until the conditions of the current step are verified.

Phase A: Solid Waste (Pure Substance / Spills)[1]
  • Containment: Transfer the solid 4-Hydroxy-3-hydroxymethylquinoline into a high-density polyethylene (HDPE) or amber glass wide-mouth jar.

    • Why? Avoids static buildup common in plastic bags; amber glass protects light-sensitive quinoline derivatives.[1]

  • Labeling Check: Affix a hazardous waste tag immediately.

    • Validation: The tag must explicitly state "Toxic Solid - Quinoline Derivative."

  • Segregation: Place the container in the "Solid Organic Waste - Incineration Only" bin.

    • Prohibited: Do not place in "General Trash" or "Biohazard" bins.

Phase B: Liquid Waste (Mother Liquors / HPLC Waste)[1]
  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Non-Halogenated" stream.

    • If dissolved in Chloroform/DCM: Move to Halogenated waste stream.[4]

    • If dissolved in Methanol/Acetonitrile: Move to Non-Halogenated waste stream.

  • pH Adjustment (The "Quench"):

    • If the solution is highly acidic or basic (due to synthesis conditions), neutralize to pH 6–8 using mild buffers before adding to the central waste drum.

    • Why? Prevents exothermic reactions in the central waste drum.

  • Rinsing Protocol:

    • Triple rinse all contaminated glassware with a small volume of methanol .

    • Action: Add these rinses to the chemical waste container, NOT the sink.

Operational Workflow (Decision Logic)

The following diagram illustrates the decision logic for disposing of 4-Hydroxy-3-hydroxymethylquinoline. This visual aid ensures researchers select the correct waste stream based on the physical state and solvent matrix.

DisposalWorkflow Start Waste Generation: 4-Hydroxy-3-hydroxymethylquinoline CheckState Determine Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid SolidPack Pack in HDPE/Glass Jar Solid->SolidPack CheckSolvent Check Solvent Type Liquid->CheckSolvent SolidLabel Label: 'Toxic Solid Organic' SolidPack->SolidLabel Incinerate Disposal: High-Temp Incineration SolidLabel->Incinerate Halo Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOH, ACN) CheckSolvent->NonHalo HaloStream Stream: Halogenated Waste Halo->HaloStream NonHaloStream Stream: Non-Halogenated Waste NonHalo->NonHaloStream FinalCheck Final Validation: PH Neutral? No Oxidizers? HaloStream->FinalCheck NonHaloStream->FinalCheck FinalCheck->Incinerate Approved

Caption: Decision matrix for segregating 4-Hydroxy-3-hydroxymethylquinoline waste streams based on physical state and solvent composition.

Emergency Response & Spill Control

In the event of a spill, immediate action is required to prevent environmental contamination.[5][6]

ScenarioImmediate ActionDecontamination
Dry Powder Spill Do not sweep dry. Dampen with wet paper towels to prevent dust generation.[1]Scoop into a waste jar. Wipe surface with methanol, then soap and water.
Liquid Spill Absorb with vermiculite or clay-based absorbent pads.[1]Place saturated absorbents into a sealed bag. Label as hazardous waste.
Skin Contact Wash immediately with soap and water for 15 minutes.[6]Seek medical attention if irritation persists (quinoline absorption risk).

Self-Validating Safety Check: Before handling a spill, verify you are wearing Nitrile Gloves (Double Layer) and Safety Goggles .[1] If dust is visible, an N95 Respirator is mandatory.

References

  • U.S. Environmental Protection Agency (EPA). Toxicological Review of Quinoline (CAS No. 91-22-5).[1] Washington, D.C. [Link][7][8]

  • PubChem. 4-Hydroxyquinoline Compound Summary (Proxy for Hazard Class). National Library of Medicine.[8] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Waste Identification Guidelines). [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]

Sources

Handling

Personal protective equipment for handling 4-Hydroxy-3-hydroxymethylquinoline

Executive Safety Summary & Hazard Profiling The Precautionary Principle: Specific toxicological data for 4-Hydroxy-3-hydroxymethylquinoline (often an intermediate in antimalarial or antibiotic synthesis) is frequently li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Profiling

The Precautionary Principle: Specific toxicological data for 4-Hydroxy-3-hydroxymethylquinoline (often an intermediate in antimalarial or antibiotic synthesis) is frequently limited compared to its parent compounds. Therefore, safety protocols must default to the Quinoline Structural Class standards.

Mechanism of Hazard (Causality):

  • The Quinoline Core: Quinolines are nitrogen-containing heterocycles. Many derivatives are known DNA intercalators , posing potential mutagenic or genotoxic risks [1].

  • Functional Groups (Hydroxyl/Hydroxymethyl): The addition of polar hydroxyl groups at positions 3 and 4 increases water solubility compared to the parent quinoline. This facilitates rapid mucosal absorption (eyes, lungs) and potential systemic uptake upon contact [2].

  • Physical State: Typically a fine, crystalline powder. The high surface-area-to-mass ratio increases the risk of inhalation sensitization and static-induced aerosolization during weighing.

GHS Classification (Derived from Analogous Structures):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).

  • STOT-SE: Category 3 (Respiratory Irritation).[2][3]

  • Germ Cell Mutagenicity: Suspected (Category 2) – Handle as a potential mutagen.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways identified in the hazard profile above.

PPE ComponentSpecification StandardScientific RationaleReplacement Protocol
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil)Quinolines are organic bases that can permeate thin latex. Double gloving creates a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin.Change outer gloves every 2 hours or immediately upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient for fine powders. Goggles seal the orbital area, preventing airborne particulates from dissolving in tear ducts (a direct route to systemic absorption).Decontaminate with 70% Ethanol if powder residue is visible.
Respiratory P100/N95 Respirator (If outside Fume Hood)If weighing >10mg outside a containment enclosure, a respirator is mandatory to prevent alveolar deposition of particulates.Discard after single use or if breathing resistance increases.
Body Defense Tyvek® Lab Coat (or similar impervious material)Cotton coats absorb liquids and hold them against the skin. Impervious materials shed organic powders and liquids.Dispose of as hazardous waste if significantly contaminated.

Operational Workflow & Decision Logic

The following diagram illustrates the critical decision points for safe handling, ensuring that engineering controls match the operational scale.

HandlingWorkflow Start START: Risk Assessment StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Liquid Solution StateCheck->Solution Wet Engineering Engineering Control: Chemical Fume Hood (Sash at <18 inches) Solid->Engineering Aerosol Risk Solution->Engineering Vapor Risk Weighing Weighing Protocol: 1. Anti-static gun usage 2. Draft shield ON 3. Double Nitrile Gloves Dissolution Dissolution: Add solvent slowly to solid Avoid exothermic spikes Weighing->Dissolution Waste Disposal: Segregate into Organic Waste (No Drains) Dissolution->Waste Post-Experiment Engineering->Weighing If Solid Engineering->Dissolution If Liquid

Caption: Operational logic flow for minimizing exposure risks during the transition from solid reagent to solution state.

Technical Handling Protocols

A. Weighing & Transfer (Critical Risk Zone)
  • The Hazard: Static electricity can cause the fine powder to "jump" or disperse, leading to inhalation or surface contamination.

  • Protocol:

    • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat and spatula before contact.

    • Containment: Perform all weighing inside a certified chemical fume hood. If the balance is outside, use a balance enclosure or transfer the closed container to the hood before opening.

    • Technique: Do not pour. Use a micro-spatula to transfer small amounts. Recap the stock bottle immediately after removal.

B. Solubilization
  • The Hazard: Exothermic heat of solution (mild) or splashing.

  • Protocol:

    • Place the receiving vessel (flask/vial) in a secondary container (e.g., a plastic tray) to catch spills.

    • Add the solid to the vessel first, then add the solvent (e.g., DMSO, Methanol) slowly down the side of the vessel to prevent "puffing" of the powder.

C. Decontamination & Spill Response[5]
  • Minor Spill (Solid): Do not dry sweep. Cover with a wet paper towel (solvent-dampened) to prevent dust generation, then wipe up.

  • Surface Decon: Quinolines can leave residues. Clean surfaces with 10% HCl (to protonate the nitrogen, increasing water solubility) followed by a soap/water rinse [3].

Disposal & Waste Management

Regulatory Status: As a quinoline derivative, this compound must be treated as Hazardous Organic Waste . It is toxic to aquatic life and must strictly be kept out of municipal water systems.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[4]Double-bag in hazardous waste bags. Label: "Toxic Solid - Quinoline Derivative."
Liquid Waste Mother liquors, reaction mixtures (DMSO/MeOH).Collect in HDPE carboys. Label: "Organic Waste - Halogenated/Non-Halogenated" (depending on solvent).
Sharps Needles/syringes used for transfer.Rigid sharps container. Do not recap needles.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinoline. PubChem.[3] Accessed October 2023. [Link]

  • European Chemicals Agency (ECHA). Substance Information: Quinoline Derivatives and Safety Classifications.[3] ECHA.[3] Accessed October 2023. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic Chemicals. OSHA 3404-11R. [Link]

Sources

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